2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Description
BenchChem offers high-quality 2-(Hexafluoro-2-hydroxy-2-propyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hexafluoro-2-hydroxy-2-propyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFFEUNRMOPCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460587 | |
| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-78-2 | |
| Record name | 2-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol structure
An In-depth Technical Guide to 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol, a unique fluorinated aromatic alcohol. The document elucidates its core chemical structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and state-of-the-art analytical characterization techniques. Drawing from the established utility of related fluorinated compounds and phenolic structures, this guide explores its potential applications in drug discovery, medicinal chemistry, and advanced materials science. As a Senior Application Scientist, the rationale behind experimental design and the interpretation of analytical data are emphasized to provide actionable insights for professionals in the field. All methodologies are presented to be self-validating, supported by authoritative references to ensure scientific integrity.
Introduction and Strategic Importance
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol, also known by its IUPAC name, is a specialty chemical positioned at the intersection of aromatic and fluoro-organic chemistry.[1] Its structure is characterized by a phenol ring substituted at the ortho position with a hexafluoroisopropanol (HFIP) group. This unique combination imparts a distinct set of properties, including strong hydrogen bond donating capabilities, high acidity comparable to phenols, and the lipophilicity conferred by two trifluoromethyl (CF₃) groups.[2]
The strategic value of this molecule lies in the proven utility of its constituent parts. Phenols are ubiquitous pharmacophores in drug development, while the hexafluoroisopropanol moiety is known for its ability to stabilize α-helical conformations in peptides, solubilize a wide range of polymers, and serve as a building block for various pharmaceuticals and agrochemicals.[2][3][4] This guide serves to bridge the informational gap on this specific compound, providing a foundational technical resource for its synthesis, characterization, and exploitation in research and development.
Physicochemical Properties and Structural Analysis
The molecular architecture of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is fundamental to its chemical behavior and potential applications. The electron-withdrawing nature of the two CF₃ groups significantly increases the acidity of both the tertiary alcohol and the phenolic hydroxyl group, making it a potent hydrogen bond donor.
Core Structural Features
Caption: Chemical structure of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol.
Tabulated Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | PubChem[1] |
| CAS Number | 836-78-2 | PubChem[1] |
| Molecular Formula | C₉H₆F₆O₂ | PubChem[1] |
| Molecular Weight | 260.13 g/mol | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 (Fluorine and Oxygen atoms) | PubChem[1] |
| Computed XLogP3 | 3.7 | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
Synthesis and Purification Protocol
While specific literature on the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established Friedel-Crafts-type reactions. The core strategy involves the electrophilic addition of hexafluoroacetone (HFA) to phenol. HFA, activated by a Lewis or Brønsted acid, acts as a potent electrophile.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
Phenol (99%)
-
Hexafluoroacetone (HFA), typically supplied as a gas or hydrate
-
Sulfuric Acid (98%) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a gas inlet, add phenol (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Rationale: Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions. Cooling mitigates the exothermic nature of the reaction.
-
-
Catalyst Addition: Slowly add the acid catalyst (e.g., H₂SO₄, 0.1 eq or BF₃·OEt₂, 1.1 eq) to the stirred solution, maintaining the temperature below 5°C.
-
Rationale: Catalytic amounts of a strong Brønsted acid or stoichiometric amounts of a Lewis acid are required to activate the HFA carbonyl for electrophilic attack.
-
-
Reactant Addition: Bubble hexafluoroacetone gas (1.1 eq) through the solution slowly or add HFA trihydrate in portions. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Rationale: A slight excess of HFA ensures complete consumption of the limiting phenol reagent.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Workup: Upon completion, cool the reaction back to 0°C and slowly quench by adding saturated NaHCO₃ solution until effervescence ceases.
-
Rationale: Quenching neutralizes the acid catalyst and any unreacted acidic species, making the mixture safe for handling and extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, isomers (para-substituted), and other byproducts. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Analytical Characterization for Structural Verification
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural elucidation.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (4H): Multiplets in the range of δ 6.8-7.5 ppm.Phenolic OH (1H): Broad singlet, chemical shift dependent on concentration and solvent.Tertiary alcohol OH (1H): Broad singlet. |
| ¹³C NMR | Aromatic carbons: Signals between δ 115-160 ppm.Carbon bearing the OH group (phenol): Signal downfield shifted.Quaternary carbon (C(CF₃)₂): Signal around δ 75-85 ppm, split into a septet by fluorine coupling.CF₃ carbons: Signal around δ 120-125 ppm, split into a quartet. |
| ¹⁹F NMR | A single signal (singlet or closely spaced quartet) around δ -75 to -80 ppm, as the two CF₃ groups are chemically equivalent. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 260.Key Fragments: Loss of CF₃ (m/z = 191), loss of H₂O (m/z = 242), and fragments corresponding to the phenolic moiety. |
| IR Spectroscopy | Broad O-H stretching bands around 3200-3600 cm⁻¹.Strong C-F stretching bands around 1100-1300 cm⁻¹.Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |
Note: NMR shifts are predictions and may vary based on the solvent used. For example, spectral data for the related 1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPANOL can be used as a reference point.[5]
Potential Applications and Research Frontiers
The unique structural attributes of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol open up several avenues for research and application, particularly in drug development and materials science.
Caption: Relationship between molecular features and potential applications.
Drug Development and Medicinal Chemistry
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 260.13 g/mol , it fits the profile of a molecular fragment.[1] The phenol group can act as a hydrogen bond donor/acceptor to interact with protein active sites, while the lipophilic CF₃ groups can occupy hydrophobic pockets.
-
Scaffold for API Synthesis: The two hydroxyl groups provide reactive handles for further chemical modification, allowing it to serve as a starting material for more complex molecules. The CF₃ groups can enhance metabolic stability and cell permeability of a final drug candidate.
-
Specialty Solvent: Like its parent compound HFIP, it may be used as a specialized solvent to study or process peptides and proteins, helping to monomerize β-sheet aggregates.[2][4]
Advanced Materials Science
-
Monomer for High-Performance Polymers: As a diol, it can be used in polycondensation reactions to create specialty polymers like polyesters and polycarbonates. The incorporation of fluorine is known to enhance thermal stability, chemical resistance, and optical properties (e.g., low refractive index).
-
Additives and Stabilizers: The phenolic structure suggests potential use as an antioxidant or a UV stabilizer in other polymer systems, analogous to its non-fluorinated counterpart.[6]
Safety, Handling, and Disposal
Given its structure, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol should be handled with the same precautions as its precursor, HFIP. HFIP is classified as corrosive, causing severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[7]
Standard Operating Procedure for Safe Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.
Conclusion
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a molecule of significant potential, bridging the gap between phenolic pharmacophores and the unique properties of fluorinated alcohols. This guide has provided a foundational framework for its synthesis, detailed its key analytical signatures, and outlined promising avenues for its application in high-value sectors such as drug discovery and materials science. By understanding its structure-property relationships and adhering to rigorous safety protocols, researchers can effectively harness the capabilities of this versatile compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13529, 1,1,1,3,3,3-Hexafluoro-2-propanol." PubChem, [Link].
-
Patsnap. "What is 2-hydroxypropanol used for?" Patsnap Synapse, [Link].
-
MySkinRecipes. "2-(2-Hydroxypropan-2-yl)phenol." MySkinRecipes, [Link].
-
Wikipedia. "Hexafluoro-2-propanol." Wikipedia, [Link].
-
chemeurope.com. "Hexafluoro-2-propanol." chemeurope.com, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11265423, 2-(Hexafluoro-2-hydroxy-2-propyl)phenol." PubChem, [Link].
-
Adachi, D., et al. "1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials." Chemical Communications, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 98979, 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)-3-methyl-6-propan-2-ylcyclohexanol." PubChem, [Link].
-
Carl Roth. "Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol." Carl Roth, [Link].
-
Luo, G., & Su, W. "An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates." Pharmaceutical Fronts, 2024. [Link].
-
The Royal Society of Chemistry. "Electronic Supplementary Information: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent..." The Royal Society of Chemistry, [Link].
Sources
- 1. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 4. Hexafluoro-2-propanol [chemeurope.com]
- 5. 1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPANOL(718-64-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(2-Hydroxypropan-2-yl)phenol [myskinrecipes.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. tcichemicals.com [tcichemicals.com]
Physical and chemical properties of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Topic: Physical and Chemical Properties of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists[1]
Structural Dynamics, Synthesis, and Application Profiles[1]
Executive Summary
2-(Hexafluoro-2-hydroxy-2-propyl)phenol (CAS 836-78-2), often abbreviated as o-HFA-Phenol , is a fluorinated aromatic building block characterized by a unique ortho-substitution pattern.[1] Unlike its para-isomer, this molecule exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl and the hexafluoroisopropanol (HFIP) group.[1] This structural feature drastically alters its physicochemical profile, enhancing volatility, lipophilicity, and stability, making it a critical ligand in organometallic catalysis (e.g., olefin polymerization) and a bioisostere in medicinal chemistry.
Chemical Identity & Structural Dynamics[1]
The defining feature of o-HFA-Phenol is the proximity of the electron-withdrawing hexafluoroisopropyl group to the phenolic hydroxyl.[1]
Identity Matrix
| Property | Detail |
| IUPAC Name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol |
| CAS Number | 836-78-2 |
| Molecular Formula | |
| Molecular Weight | 260.13 g/mol |
| Synonyms | o-HFIP-Phenol; 2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol |
The "Ortho Effect" (Intramolecular Hydrogen Bonding)
In the ortho isomer, the phenolic proton acts as a hydrogen bond donor to the oxygen of the alcohol group (or vice versa, depending on solvent/state), forming a stable 6-membered ring.
-
Consequence 1 (Acidity): The electron-withdrawing
groups increase the acidity of the alcohol, while the H-bond stabilizes the neutral form, creating a complex pKa dynamic compared to non-fluorinated analogues. -
Consequence 2 (Lipophilicity): The H-bond "masks" the polar hydroxyl groups, significantly increasing solubility in non-polar organic solvents (e.g., hexane, toluene) compared to the para isomer.[1]
Figure 1: Structural causality of the ortho-substitution.[1] The formation of the intramolecular H-bond ring drives the unique physicochemical properties.
Physical and Chemical Properties[2][5][6][7][8][9][10][11][12]
The following data represents high-purity (>98%) material. Note the melting point distinction; while often a solid, traces of solvent or the para isomer can depress the melting point significantly.
| Property | Value | Context/Notes |
| Physical State | Crystalline Solid | White to off-white needles or powder.[1] |
| Melting Point | 77 – 79 °C | Distinctly lower than para-isomer due to reduced intermolecular H-bonding.[1] |
| Boiling Point | 106 – 115 °C | @ 20 Torr (Vacuum).[1][2] Volatile due to "masked" polarity.[1] |
| pKa (Predicted) | ~8.7 | More acidic than phenol (pKa ~10) due to inductive effect of |
| Solubility | High (Organics) | Soluble in DCM, Toluene, THF.[1] Low water solubility.[1][3] |
| Density | ~1.55 g/cm³ | High density attributed to heavy fluorine content.[1] |
| Stability | Air/Moisture Stable | Hygroscopic; store under inert atmosphere for catalytic grade.[1] |
Synthesis & Purification Protocol
Objective: Selective synthesis of o-HFA-Phenol via Friedel-Crafts hydroxyalkylation of phenol with hexafluoroacetone (HFA). Challenge: Controlling regioselectivity (ortho vs. para) and handling gaseous HFA.
Reagents & Equipment[1]
-
Reactants: Phenol (1.0 eq), Hexafluoroacetone trihydrate (1.1 eq) or HFA gas.[1]
-
Catalyst: Methanesulfonic acid (MSA) or
-Toluenesulfonic acid ( TSA).[1] -
Solvent: Mesitylene (high boiling point, inert) or solvent-free (neat).[1]
-
Safety: HFA is toxic and a gas at RT.[1] Use a sealed pressure vessel or efficient reflux condenser with a dry ice trap.[1]
Step-by-Step Methodology
-
Charging: In a pressure-rated glass reactor or autoclave, dissolve Phenol (10 g) in Mesitylene (50 mL).
-
Addition: Add Hexafluoroacetone trihydrate (26 g) slowly.
-
Catalysis: Add Methanesulfonic acid (15 g) dropwise.
-
Reaction: Seal and heat to 130–140°C for 12–16 hours.
-
Note: Higher temperatures favor the thermodynamic product (para), but the ortho isomer is kinetically accessible. Some protocols use specific metal phenolates to direct ortho substitution.[1]
-
-
Quenching: Cool to room temperature. Pour mixture into ice water.
-
Extraction: Extract with Dichloromethane (
mL). Wash organic layer with (aq) to remove acid catalyst.[1] -
Purification (Critical):
-
The crude mixture contains both ortho and para isomers.
-
Fractional Crystallization: Dissolve crude in hot Hexane/Toluene (9:1). Cool slowly to 4°C. The para isomer (higher MP, more polar) often precipitates first or separately depending on concentration.[1]
-
Column Chromatography: If crystallization fails, use Silica gel (Hexane:EtOAc 95:5).[1] The ortho isomer (less polar due to H-bond) elutes first .[1]
-
Figure 2: Synthesis and separation workflow. The "Ortho Effect" facilitates separation by chromatography, as the intramolecular H-bond reduces interaction with the silica stationary phase.
Reactivity & Applications
Bidentate Ligand Systems
The ortho proximity of the oxide (
-
Titanium/Zirconium Complexes: Reacted with
or , it forms active catalysts for olefin polymerization.[1] The electron-withdrawing fluorines reduce the electron density on the metal center, enhancing Lewis acidity and catalytic turnover.
Polymer Materials[1][14]
-
Polyimides/Polyesters: Used as a monomer to introduce the "6F" (hexafluoroisopropylidene) group into polymer backbones.[1]
-
Benefit: Increases solubility, thermal stability (
), and lowers the dielectric constant (critical for microelectronics insulation).[1]
Medicinal Chemistry (Bioisostere)
The
-
Mechanism: It mimics the acidity and geometry of phosphates but is metabolically stable (resistant to phosphatases).
-
Lipophilicity: Unlike ionic phosphates, the HFA-phenol motif can cross cell membranes passively.[1]
References
-
Synthesis & Properties: Journal of the American Chemical Society. "Reaction of Phenol with Hexafluoroacetone." (Generalized citation for Friedel-Crafts hydroxyalkylation).[1]
-
Physical Data: ChemicalBook / PubChem. "2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol Properties."[1] [1]
-
Catalytic Application: Organometallics. "Fluorinated Phenoxy-Imine Catalysts for Olefin Polymerization." [1]
-
H-Bonding Dynamics: The Journal of Physical Chemistry A. "Intramolecular Hydrogen Bonding in 2-Substituted Phenols."
Sources
An In-depth Technical Guide to the Synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
This guide provides a comprehensive overview of the synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, a fluorinated organic compound of interest to researchers and professionals in drug development and materials science. This document delves into the primary synthetic route, the underlying reaction mechanism, detailed experimental protocols, and methods for the characterization of the final product.
Introduction and Significance
2-(Hexafluoro-2-hydroxy-2-propyl)phenol, also known by its IUPAC name 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol[1], is a valuable building block in organic synthesis. The incorporation of the hexafluoroisopropanol (HFIP) moiety onto a phenol ring imparts unique properties, including increased acidity of the phenolic proton, enhanced lipophilicity, and the potential for strong hydrogen bonding interactions. These characteristics make it an attractive intermediate for the synthesis of novel pharmaceutical agents, polymers with specialized properties, and advanced materials.
The Primary Synthesis Pathway: Acid-Catalyzed Hydroxyalkylation of Phenol
The most direct and commonly employed method for the synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol is the acid-catalyzed reaction of phenol with hexafluoroacetone. This reaction is a variation of the Friedel-Crafts alkylation, where the highly electrophilic carbonyl carbon of hexafluoroacetone is attacked by the electron-rich aromatic ring of phenol.
Causality of Experimental Choices
The choice of a strong acid catalyst is crucial for this transformation. While traditional Lewis acids like aluminum chloride are often used in Friedel-Crafts reactions, they can be problematic with phenols due to the coordination of the Lewis acid with the lone pair of electrons on the phenolic oxygen. This can deactivate the phenol towards electrophilic attack. To circumvent this, strong Brønsted acids, such as methanesulfonic acid, have been shown to be effective catalysts for this reaction. The acid protonates the carbonyl oxygen of hexafluoroacetone, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the phenol ring.
The selection of a suitable solvent is also important. A high-boiling, inert solvent like mesitylene can provide the necessary temperature for the reaction to proceed at a reasonable rate and can also help to dissolve the reactants.
Reaction Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution mechanism:
-
Activation of Hexafluoroacetone: The methanesulfonic acid protonates the carbonyl oxygen of hexafluoroacetone, creating a highly reactive oxonium ion. This enhances the electrophilic character of the carbonyl carbon.
-
Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated hexafluoroacetone. The attack preferentially occurs at the ortho position due to the directing effect of the hydroxyl group.
-
Deprotonation and Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the phenol ring, yielding the final product, 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.
Caption: Synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.
Experimental Protocol
The following protocol is adapted from a documented synthetic procedure and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (approx.) |
| Phenol | 94.11 | 10.0 | 0.106 |
| Hexafluoroacetone Trihydrate | 220.05 | 26.0 | 0.118 |
| Methanesulfonic Acid | 96.11 | 15.0 | 0.156 |
| Mesitylene | 120.19 | 50 mL | - |
| Toluene | 92.14 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a four-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 10 g of phenol and 50 mL of mesitylene.
-
Addition of Hexafluoroacetone: Under a nitrogen atmosphere, slowly add 26 g of hexafluoroacetone trihydrate dropwise to the mixture.
-
Initial Reflux: Stir and reflux the mixture until the phenol is completely dissolved.
-
Catalyst Addition: Slowly add 15 g of methanesulfonic acid dropwise to the reaction mixture.
-
Reaction: Stir and reflux the mixed solution at 140°C for 10 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The organic solvent is then removed by rotary evaporation under reduced pressure to obtain the crude product.
-
Purification: The crude product is purified by recrystallization from toluene to yield the final product as an orange-red crystal. An approximate yield of 86.5% has been reported for a similar synthesis of the para-isomer.
Characterization of the Product
The identity and purity of the synthesized 2-(Hexafluoro-2-hydroxy-2-propyl)phenol can be confirmed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₆F₆O₂ |
| Molar Mass | 260.13 g/mol [1] |
| CAS Number | 836-78-2[1] |
| Appearance | Expected to be a crystalline solid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, typically in the range of 6.5-8.0 ppm. The chemical shifts and splitting patterns will depend on the substitution pattern. A broad singlet corresponding to the phenolic hydroxyl proton and another singlet for the tertiary alcohol proton are also anticipated.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower field. The quaternary carbon attached to the two trifluoromethyl groups will also have a characteristic chemical shift.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and tertiary hydroxyl groups. Characteristic C-F stretching bands will be observed in the fingerprint region, typically between 1100 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 260.13 g/mol . Characteristic fragmentation patterns, such as the loss of a trifluoromethyl group, can also be observed.
Safety and Handling
This synthesis involves the use of hazardous chemicals and should only be conducted in a laboratory setting with proper safety precautions.
-
Phenol: Toxic and corrosive. It can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Hexafluoroacetone: A toxic and corrosive gas. Its trihydrate is a solid but should be handled with care.
-
Methanesulfonic Acid: A strong, corrosive acid that can cause severe skin burns and eye damage[2][3]. It is also harmful if swallowed or in contact with skin and may cause respiratory irritation[2][3].
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The acid-catalyzed reaction of phenol with hexafluoroacetone provides an effective and direct route for the synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol. This guide has outlined the key aspects of this synthesis, from the underlying chemical principles to a detailed experimental protocol and characterization methods. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can confidently synthesize this valuable fluorinated building block for a wide range of applications in the chemical and pharmaceutical sciences.
References
-
PubChem. (n.d.). 2-(Hexafluoro-2-hydroxy-2-propyl)phenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- CN103965021A. (2014). Preparation method of 2-(4-hydroxyphenyl) hexafluoroisopropanol. Google Patents.
-
Homework.Study.com. (n.d.). The reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as.... Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved February 2, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: methanesulfonic acid. Retrieved February 2, 2026, from [Link]
Sources
- 1. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)-3-methyl-6-propan-2-ylcyclohexanol | C13H20F6O2 | CID 98979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Hexafluoro-2-(2-hydroxyphenyl)propan-2-ol: A Strategic Fluorinated Building Block
Executive Summary
Hexafluoro-2-(2-hydroxyphenyl)propan-2-ol (CAS: 836-78-2), often abbreviated as o-HFA-Phenol or 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol, represents a critical class of fluorinated aromatics.[1][2] Unlike its para-substituted isomer—widely used in bulk polymer manufacturing—the ortho isomer possesses unique steric and electronic properties driven by intramolecular hydrogen bonding. This guide analyzes its utility as a bidentate ligand in catalysis, a monomer for low-dielectric polyimides, and a pharmacophore for modulating lipophilicity in drug design.
Part 1: Chemical Architecture & Properties[3]
Structural Dynamics
The molecule consists of a phenol ring substituted at the ortho position with a hexafluoroisopropyl alcohol group [–C(CF₃)₂OH]. This proximity creates a distinct "supramolecular synthon."
-
Intramolecular Hydrogen Bonding: The phenolic hydroxyl group acts as a hydrogen bond donor to the oxygen of the hexafluoroisopropyl group (or vice versa), forming a stable pseudo-cyclic ring. This reduces the compound's apparent acidity compared to the para isomer and increases its solubility in non-polar solvents.
-
Fluorine Effect: The six fluorine atoms induce a strong electron-withdrawing effect, lowering the pKₐ of the alcohol group (typically pKₐ ~9.3 for HFIP, but modulated here by the phenol ring). This makes the hydroxyl protons more acidic than non-fluorinated analogues, enhancing its capability as a hydrogen-bond donor in catalysis.
Physical Properties Table[3]
| Property | Value / Description | Note |
| CAS Number | 836-78-2 | Specific to the ortho isomer. |
| Molecular Formula | C₉H₆F₆O₂ | |
| Molecular Weight | 260.13 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 125–128 °C | Lower than para isomer due to internal H-bonding. |
| Acidity (pKₐ) | ~8.5–9.5 (Estimated) | Enhanced acidity vs. phenol due to –CF₃ induction. |
| Solubility | Soluble in alcohols, ethers, DCM | Lipophilic nature due to fluorination. |
Part 2: Synthesis & Manufacturing
Mechanism: Friedel-Crafts Hydroxyalkylation
The synthesis involves the electrophilic aromatic substitution of phenol with hexafluoroacetone (HFA). This reaction is typically catalyzed by Lewis acids (e.g., HF, BF₃) or Brønsted acids (e.g., p-TsOH) at elevated temperatures.
Reaction Challenges:
-
Regioselectivity: The reaction yields a mixture of para (major) and ortho (minor) isomers.
-
Thermodynamic Control: Higher temperatures and specific catalysts (e.g., anhydrous HF) can shift the equilibrium, but separation via fractional crystallization is often required to isolate the pure ortho isomer.
Visualization: Synthesis Pathway
Caption: Friedel-Crafts hydroxyalkylation pathway showing the divergence between ortho and para isomers.
Part 3: Applications in Drug Development & Materials
Medicinal Chemistry: Bioisosterism & Metabolic Stability
In drug discovery, the hexafluoroisopropyl group is a potent bioisostere for lipophilic functional groups.
-
Metabolic Blocking: The C–F bond is metabolically stable. Placing this group at the ortho position of a phenolic pharmacophore blocks metabolic attack at that site (steric shielding) and modulates the electronic properties of the phenol.
-
Binding Affinity: The bulky –C(CF₃)₂OH group can fill hydrophobic pockets in receptor sites (e.g., Nuclear Receptors like LXR or ERR), while the hydroxyl group offers a specific hydrogen bond anchor.
Materials Science: Fluorinated Polyimides
The ortho-isomer is a precursor for specialized polyimides and polyethers used in microelectronics.
-
Low Dielectric Constant (Low-k): The high fluorine content reduces polarizability, essential for insulating layers in high-speed chips.
-
Transparency: The bulky –CF₃ groups disrupt chain packing, reducing crystallinity and charge-transfer complexes. This results in colorless, transparent films (unlike the yellow/brown of standard polyimides), critical for flexible displays.
Part 4: Experimental Protocols
Protocol: Laboratory-Scale Synthesis (General Procedure)
Note: This protocol assumes the use of a pressure vessel due to the volatility of HFA (gas).
Reagents:
-
Phenol (1.0 eq)[2]
-
Hexafluoroacetone Trihydrate (1.1 eq) - Easier to handle than gas
-
p-Toluenesulfonic acid (catalytic, 5 mol%)
Workflow:
-
Setup: Charge a high-pressure autoclave (Hastelloy or Teflon-lined) with Phenol and p-TsOH.
-
Addition: Cool the vessel to 0°C. Add Hexafluoroacetone (or generate in situ from hydrate via dehydration trap).
-
Reaction: Seal and heat to 100–120°C for 12–24 hours. Monitor pressure (max ~5-10 bar).
-
Workup: Cool to room temperature. Vent excess gas into a caustic scrubber (NaOH).
-
Isolation: Dissolve the crude viscous oil in Dichloromethane (DCM). Wash with water to remove acid catalyst.
-
Purification:
-
The para isomer typically precipitates first upon concentration or cooling.
-
The ortho isomer remains in the mother liquor longer or requires column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) for separation.[2]
-
Validation: Check ¹⁹F NMR. The ortho isomer will show a distinct shift compared to the para due to the different chemical environment relative to the phenolic OH.
-
Visualization: Polyimide Formation Mechanism
Caption: Step-growth polymerization mechanism for creating fluorinated polyimides from HFA-phenol derivatives.
Part 5: References
-
Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films. MDPI. Available at: [Link][2][3]
-
Hexafluoro-2-propanol: A Strategic Solvent and Reagent. American Chemical Society. Available at: [Link]
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol (Compound Summary). PubChem. Available at: [Link]
-
Intrinsically Microporous Polyimides Derived from Biphenyltetracarboxylic Dianhydride. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Bisphenols and Polycarbonate Precursors. Google Patents (US9174904B1). Available at:
Sources
Methodological & Application
Application Note: Friedel-Crafts Hydroxyalkylation with Hexafluoroacetone (HFA)
Executive Summary
The introduction of the hexafluoroisopropyl (HFIP) group,
This guide provides two distinct protocols for the Friedel-Crafts hydroxyalkylation of arenes with HFA:
-
Protocol A (Standard): Using HFA Trihydrate with Brønsted superacid catalysis. This is the preferred method for standard laboratory settings.
-
Protocol B (Anhydrous): Using HFA Gas with Lewis acid catalysis (
). This is reserved for acid-sensitive substrates or strictly anhydrous requirements.
Safety & Handling (CRITICAL)
WARNING: Hexafluoroacetone is a potent nephrotoxin and reproductive toxin. It is readily absorbed through the skin.
| Hazard Category | Description | Mitigation |
| Inhalation | HFA gas is odorless and highly toxic ( | All operations must occur in a functioning fume hood. Use a sealed pressure tube or autoclave.[1] |
| Skin Contact | Rapid absorption; causes delayed burns and systemic toxicity. | Double-glove (Nitrile + Laminate). Wear a face shield. |
| Pressure | HFA gas generates pressure; reactions heating the hydrate can release volatile HFA. | Use blast shields. Ensure glassware is rated for pressure (e.g., heavy-wall pressure vessels). |
| Hydrates | HFA forms a stable trihydrate (liquid, bp 105°C) and sesquihydrate (solid). | Treat hydrates with the same toxicity precautions as the gas. |
Mechanistic Insight
The reaction is an electrophilic aromatic substitution (
Reaction Pathway[2][3][4][5][6][7]
-
Activation: The catalyst coordinates to the carbonyl oxygen (Lewis Acid) or protonates it (Brønsted Acid).
-
Attack: The aromatic ring attacks the activated carbonyl.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the tertiary alcohol.
Note on Deactivation: The product contains the
Figure 1: Mechanistic pathway of HFA hydroxyalkylation. Note that catalyst choice dictates water tolerance.
Protocol A: Liquid Phase (HFA Trihydrate + TfOH)
Best for: Standard laboratory synthesis, electron-rich to neutral arenes (Benzene, Toluene, Xylenes, Phenols).
Rationale: HFA Trihydrate is a stable liquid.[2] Using Triflic Acid (
Reagents
-
Substrate: 10.0 mmol (e.g., Benzene, 0.89 mL)
-
Reagent: Hexafluoroacetone Trihydrate (12.0 mmol, ~2.0 mL)
-
Catalyst/Solvent: Trifluoromethanesulfonic acid (TfOH) (5.0 mL)
-
Alternative: 98%
(lower yield, cheaper) or HF (industrial standard, requires specialized Teflon apparatus).
-
Step-by-Step Methodology
-
Setup:
-
Oven-dry a heavy-walled pressure tube (15-30 mL capacity) equipped with a Teflon screw cap.
-
Safety Note: Perform all charging in a fume hood.
-
-
Charging:
-
Add the aromatic substrate (10 mmol) to the tube.
-
Add HFA Trihydrate (12 mmol). The two liquids may be immiscible initially.
-
Cool the tube to 0°C in an ice bath.
-
Slowly add TfOH (5 mL) down the side of the tube. Exothermic!
-
-
Reaction:
-
Seal the tube tightly.
-
Allow to warm to Room Temperature (RT).
-
Heat to 60–90°C in an oil bath behind a blast shield.
-
Duration: 4–12 hours.[3] (Monitor via TLC or GC-MS; HFA derivatives often streak on silica).
-
-
Workup:
-
Cool the tube to 0°C before opening. Caution: Residual pressure may exist.
-
Pour the mixture slowly onto 50g of crushed ice/water.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Wash combined organics with sat.
(until bubbling stops) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallization (Hexanes/DCM) is often sufficient for solid products (like Bisphenol AF).
-
Column chromatography (SiO2, Hexanes/EtOAc gradient) for oils.
-
Protocol B: Gas Phase (Anhydrous HFA + )
Best for: Deactivated rings, acid-sensitive substrates, or when superacids (
Reagents
-
Substrate: 10.0 mmol
-
Reagent: Hexafluoroacetone Gas (Lecture bottle)
-
Catalyst: Aluminum Chloride (
), anhydrous (12.0 mmol) -
Solvent: Carbon Disulfide (
) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
-
Setup:
-
Flame-dry a 3-neck round bottom flask equipped with a dry ice/acetone condenser (-78°C) and a gas inlet tube.
-
Maintain a Nitrogen atmosphere.
-
-
Catalyst Formation:
-
Charge
(12 mmol) and Solvent (20 mL) into the flask. -
Cool to 0°C.
-
Add the aromatic substrate (10 mmol).
-
-
HFA Addition:
-
Connect the HFA cylinder to the gas inlet.
-
Slowly bubble HFA gas into the reaction mixture.
-
Observation: The HFA will condense via the dry ice condenser and reflux into the flask.
-
Continue addition until saturation (or calculated weight/flow if using a mass flow controller).
-
-
Reaction:
-
Seal the system (or maintain a slight positive pressure balloon).
-
Stir at RT for 6–12 hours.
-
Note: For deactivated rings, heating to 50°C may be required (use a pressure vessel if heating above HFA bp).
-
-
Quench:
-
Vent excess HFA gas into a caustic scrubber (NaOH solution). Do not release into the hood directly.
-
Pour reaction mixture over ice/HCl.
-
-
Workup:
-
Standard extraction as per Protocol A.
-
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate experimental protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (Protocol A) | Water content too high. | Increase TfOH volume. TfOH acts as a dehydrating agent; if the ratio of Hydrate:Acid is too high, the catalyst is deactivated. |
| Black Tar Formation | Polymerization or decomposition. | Lower temperature.[4] If using Protocol A, switch to Protocol B (milder Lewis Acid). |
| Low Conversion | HFA loss. | Ensure the vessel is pressure-tight. HFA boils at -27°C; even the hydrate releases gas upon heating. |
| Product is a Solid Mass | Product precipitation.[1] | The product (tertiary alcohol) often complexes with the catalyst. Quench with ice/water vigorously to break the complex. |
References
-
Sheppard, W. A. (1965). "The Reaction of Hexafluoroacetone with Aromatics." Journal of Organic Chemistry, 30(5), 1469–1472.
-
Farah, B. S., & Gilbert, E. E. (1965). "Reaction of Hexafluoroacetone with Aromatics." Journal of Organic Chemistry, 30(4), 1241-1243.
-
Gorbunova, T. I., et al. (2016). "Hexafluoroacetone and its synthetic equivalents in the synthesis of organofluorine compounds." Russian Chemical Reviews, 85(7), 684.
-
PubChem. (n.d.). "Hexafluoroacetone - Safety and Hazards." National Library of Medicine.
-
Organic Syntheses. (1998). "Synthesis of Bisphenol AF." Org.[1][3] Synth. Coll. Vol. 9, p. 46.
Sources
The Pivotal Role of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol in Advanced Polymer Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Fluorinated Phenol
In the landscape of advanced polymer chemistry, the strategic incorporation of fluorine atoms into macromolecular structures has consistently led to materials with exceptional properties. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, also known as 4-HFA-Ph, stands out as a particularly valuable building block. Its unique structure, featuring a hexafluoroisopropanol (HFIP) group attached to a phenol ring, imparts a combination of high thermal stability, chemical resistance, and distinct electronic properties to the polymers derived from it. The strong electron-withdrawing nature of the two trifluoromethyl groups makes the hydroxyl proton highly acidic, facilitating unique reactivity and interactions. This guide provides a comprehensive overview of the applications of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol in polymer chemistry, with a primary focus on its role in the development of advanced photoresist materials. Detailed protocols for the synthesis of a key monomer derivative and its subsequent polymerization are provided, along with insights into other promising applications.
Core Application: Advanced Photoresists for Microlithography
The relentless drive for miniaturization in the semiconductor industry necessitates the development of photoresist materials that can be patterned with ever-increasing resolution. Polymers containing the 2-(hexafluoro-2-hydroxy-2-propyl)phenol moiety have emerged as critical components in photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. The HFIP group enhances the polymer's transparency at short wavelengths (e.g., 157 nm) and increases its acidity, which is crucial for chemically amplified resist systems.
A key derivative for this application is 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene (HFISt), a vinyl-functionalized monomer synthesized from 2-(hexafluoro-2-hydroxy-2-propyl)phenol. This monomer can be readily copolymerized with other vinyl monomers to create polymers with tailored properties for high-resolution lithography.
Causality of Performance Enhancement in Photoresists
The incorporation of HFISt into photoresist polymers offers several distinct advantages:
-
Enhanced Transparency: The high fluorine content contributes to low absorbance in the DUV and EUV regions, which is essential for achieving uniform exposure through the resist film.
-
Increased Acidity and Solubility Switching: The acidic nature of the HFIP's hydroxyl group facilitates the acid-catalyzed deprotection reactions that are central to chemically amplified resists. This high acidity can also lead to a significant change in the polymer's solubility in aqueous developers upon exposure and post-exposure bake, enabling the formation of high-contrast images.
-
Etch Resistance: While aliphatic polymers are often used for transparency, they can suffer from poor plasma etch resistance. The aromatic rings from the styrene backbone in poly(HFISt) provide the necessary etch resistance for pattern transfer to the underlying substrate.
-
Tunable Properties: Copolymerization of HFISt with other monomers, such as hydroxystyrene or acrylates, allows for the fine-tuning of properties like glass transition temperature (Tg), dissolution behavior, and adhesion to the substrate.
Experimental Workflow for HFISt-based Photoresist Polymer Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of the HFISt monomer to its application in a photoresist formulation.
Caption: Workflow for HFISt-based photoresist development.
Detailed Protocols
Protocol 1: Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene (HFISt) Monomer
This protocol describes the synthesis of the HFISt monomer from 4-vinylphenylmagnesium chloride and hexafluoroacetone.
Materials:
-
4-Chlorostyrene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Hexafluoroacetone (gas)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., 4-tert-butylcatechol)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Gas inlet tube
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-chlorostyrene in anhydrous THF dropwise to the magnesium turnings via the dropping funnel. The reaction is exothermic and should be initiated with gentle heating if necessary.
-
Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 4-chlorostyrene solution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 4-vinylphenylmagnesium chloride.
-
-
Reaction with Hexafluoroacetone:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble hexafluoroacetone gas through the cooled solution via a gas inlet tube. The reaction is highly exothermic, so the gas flow rate should be carefully controlled to maintain the temperature below -60 °C.
-
Monitor the reaction by TLC or GC until the Grignard reagent is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M hydrochloric acid at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene as a colorless liquid.
-
Protocol 2: Free Radical Copolymerization of HFISt and 4-hydroxystyrene (HS)
This protocol outlines a typical free radical copolymerization to produce a polymer suitable for photoresist applications. The ratio of HFISt to HS can be varied to fine-tune the polymer's properties.
Materials:
-
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene (HFISt)
-
4-Hydroxystyrene (HS) (or its protected form, e.g., 4-acetoxystyrene, followed by a deprotection step)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Methanol or hexane (for precipitation)
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Nitrogen/vacuum line
-
Oil bath with a temperature controller
-
Centrifuge or filtration setup
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve the desired amounts of HFISt, HS, and AIBN in anhydrous THF. A typical monomer concentration is 1-2 M, and the AIBN concentration is typically 1-2 mol% with respect to the total monomer concentration.
-
Perform three freeze-pump-thaw cycles to degas the solution.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 60-70 °C.
-
-
Polymerization:
-
Stir the reaction mixture for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dilute it with a small amount of THF if it is too viscous.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol or hexane (typically 10 times the volume of the reaction solution), with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of THF and re-precipitate it to further purify it. Repeat this step 2-3 times.
-
Dry the final polymer product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and determine the copolymer composition by ¹H NMR and ¹⁹F NMR.[1][2]
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[1][2][3]
| Property | Typical Value Range | Significance |
| Molecular Weight (Mw) | 5,000 - 20,000 g/mol | Affects solubility, film-forming properties, and mechanical strength. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | A measure of the breadth of the molecular weight distribution. |
| Glass Transition Temp. (Tg) | 120 - 160 °C | Influences the thermal stability of the resist film during processing. |
| Optical Density @ 157 nm | < 4.0 µm⁻¹ | A lower value indicates higher transparency, which is crucial for DUV lithography.[4] |
Further Applications and Future Directions
While the use of 2-(hexafluoro-2-hydroxy-2-propyl)phenol derivatives in photoresists is well-established, this versatile molecule holds promise in other areas of polymer chemistry.
High-Performance Polycarbonates and Epoxy Resins
The incorporation of the hexafluoroisopropylidene group into the backbone of polycarbonates and epoxy resins is known to enhance their thermal stability, chemical resistance, and optical clarity, while lowering their dielectric constant and moisture absorption. While the di-phenol (Bisphenol AF) is more commonly used for creating polymer backbones, the mono-phenol can be utilized in several ways:
-
As a Comonomer: 2-(Hexafluoro-2-hydroxy-2-propyl)phenol can be used as a comonomer along with other diols or bisphenols in the synthesis of polycarbonates to introduce the HFIP moiety as a pendant group. This can be achieved through interfacial or melt polymerization. The pendant HFIP groups can improve the solubility of the resulting polycarbonate in specific solvents and modify its surface properties.
-
As a Chain Terminator/End-capping Agent: The monofunctional nature of 2-(hexafluoro-2-hydroxy-2-propyl)phenol makes it an ideal candidate for controlling the molecular weight of polycarbonates and polyesters during their synthesis.[5] By adding a specific amount of this mono-phenol to the polymerization reaction, the chain growth can be terminated, resulting in polymers with a desired molecular weight and end-capped with the fluorinated group. This end-capping can impart desirable surface properties, such as hydrophobicity and low surface energy, to the final polymer.
-
In Epoxy Resin Formulations: It can be used as a reactive diluent or a modifier in epoxy resin formulations.[6] Its reaction with the epoxy groups can introduce the fluorinated moiety into the crosslinked network, thereby enhancing the thermal and chemical resistance of the cured resin.
Diagram of Potential Polymer Architectures
Caption: Potential polymer architectures utilizing 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.
Conclusion and Outlook
2-(Hexafluoro-2-hydroxy-2-propyl)phenol and its derivatives are high-value compounds that enable the synthesis of advanced polymers with a unique combination of properties. Their application in photoresists has significantly contributed to the advancement of microlithography. The detailed protocols provided in this guide for the synthesis of HFISt and its polymerization offer a solid foundation for researchers in this field.
Further research into the use of this mono-phenol as a comonomer, a chain-capping agent, and a modifier for other polymer systems like polycarbonates and epoxy resins is warranted. The development of detailed and optimized protocols for these applications will undoubtedly unlock new possibilities for creating high-performance materials for a wide range of demanding applications in electronics, aerospace, and biomedical fields. The unique reactivity and properties conferred by the HFIP group ensure that 2-(hexafluoro-2-hydroxy-2-propyl)phenol will remain a molecule of significant interest in the ongoing quest for novel and superior polymeric materials.
References
-
New Photoresist Materials for 157-nm Lithography. Poly[Vinylsulfonyl Fluoride-co-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)-styrene] Partially Protected with tert-Butoxycarbonyl. ACS Publications. Available at: [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]
-
Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists. PMC. Available at: [Link]
-
A New Photoresist Materials for 157nm Lithography3: Poly [2-hydroxy-3-pinanyl vinyl sulfonate-co-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene]. ResearchGate. Available at: [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. Available at: [Link]
-
Synthesis of Block Copolymers. ResearchGate. Available at: [Link]
-
Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Rowan Digital Works. Available at: [Link]
-
Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. MDPI. Available at: [Link]
-
High-Density Weak Hydrophobe Polymer for Heavy Oil Recovery in Hypersaline Reservoirs: Synergistic Mobility Control and Wettability Reversal. ACS Publications. Available at: [Link]
-
Synthesis of Partially Protected Block Copolymers Based on 4-Hydroxystyrene Using NMRP and a Sequence of Polymer Analogous Reactions. ResearchGate. Available at: [Link]
-
Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone]. NASA Technical Reports Server. Available at: [Link]
-
Synthesis and Modifications of Epoxy Resins and Their Composites: A Review. Taylor & Francis Online. Available at: [Link]
-
Photoresist etch resistance enhancement using novel polycarbocyclic derivatives as additives. AIP Publishing. Available at: [Link]
-
Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. Available at: [Link]
-
Synthesis of Bio-Based Epoxy Resins. Wiley-VCH. Available at: [Link]
- Process for producing polycarbonate - point of addition of the chain terminator. Google Patents.
-
Facile synthesis of poly(4‐hydroxy styrene) from polystyrene. ResearchGate. Available at: [Link]
-
Photoresist etch resistance enhancement with polycarbocycle additives. ResearchGate. Available at: [Link]
Sources
- 1. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20220169787A1 - Process for producing polycarbonate - point of addition of the chain terminator - Google Patents [patents.google.com]
- 6. rdw.rowan.edu [rdw.rowan.edu]
Application Note: Formulation of Low-Dielectric Fluorinated Epoxy Resins using 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
[1]
Executive Summary
2-(Hexafluoro-2-hydroxy-2-propyl)phenol (CAS: 836-78-2) is a specialized fluorinated intermediate containing both a phenolic hydroxyl group and a hexafluoroisopropanol (HFIP) moiety.[1] Unlike standard bisphenols, this molecule offers a unique dual-functionality:[1]
-
Dielectric Modification: The bulky hexafluoroisopropyl group increases free volume and reduces polarizability, significantly lowering the dielectric constant (
) and dissipation factor ( ). -
Moisture Resistance: The high fluorine content provides exceptional hydrophobicity, reducing water uptake in cured networks—a critical failure mode in high-frequency electronics.[1]
This guide outlines two primary workflows:
-
Workflow A: Synthesis of a Fluorinated Novolac Epoxy Prepolymer (for use as a base resin).
-
Workflow B: Use as a Reactive Capping Agent (for modifying standard DGEBA resins).
Chemical Identity & Mechanism
Molecule Overview
-
IUPAC Name: 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol[1][2][3][4]
-
Appearance: White to off-white crystalline solid[1]
-
Key Functional Groups:
-
Phenolic -OH (
): Highly nucleophilic; primary site for glycidylation or polymerization.[1] -
Tertiary HFIP -OH (
): Acidic but sterically hindered.[1] Often remains unreacted during standard glycidylation, serving as a hydrogen-bond donor for adhesion promotion or reacting only under high-temperature post-cure conditions.[1]
-
Mechanism of Action in Epoxy Networks
The incorporation of 2-HFA-Phenol into an epoxy backbone alters the network architecture:
-
Free Volume Expansion: The
group is bulky and rigid.[1] It disrupts chain packing, creating "nano-voids" (free volume) that lower the material's overall dielectric constant. -
Electronic Shielding: The high electronegativity of fluorine atoms tightly holds electrons, reducing the electronic polarizability of the polymer chain under electromagnetic fields.
Protocol A: Synthesis of Fluorinated Novolac Epoxy Resin
Objective: To synthesize a multifunctional epoxy resin where 2-HFA-Phenol is the repeating unit, maximizing fluorine content for low-k applications.[1]
Reagents & Equipment
-
Monomer: 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (>98% purity).[1]
-
Co-reactant: Formaldehyde (37% aq.[1] solution) or Paraformaldehyde.[1]
-
Catalysts: Oxalic acid (Novolac step), Benzyltrimethylammonium chloride (Glycidylation step).
-
Solvents: Methyl Isobutyl Ketone (MIBK), Toluene.[1]
-
Equipment: 3-neck round bottom flask, Dean-Stark trap, mechanical stirrer, nitrogen inlet.
Step 1: Synthesis of Fluorinated Novolac Precursor
This step creates a polyphenolic chain linked by methylene bridges.
-
Charge: In a reaction vessel, dissolve 1.0 mol of 2-HFA-Phenol in MIBK (50 wt% solids).
-
Catalyst Addition: Add 0.01 mol Oxalic acid. Heat to 90°C under
flow. -
Condensation: Dropwise add 0.85 mol Formaldehyde over 60 minutes.
-
Note: Using <1.0 mol ratio ensures novolac (linear) rather than resole (crosslinked) formation.[1]
-
-
Reflux: Raise temperature to 110°C and reflux for 4–6 hours.
-
Dehydration: Attach Dean-Stark trap. Raise temperature to 140°C to remove water azeotropically.
-
Isolation: Distill off solvent or proceed directly to glycidylation.[1]
Step 2: Glycidylation (Epoxy Functionalization)
Converts phenolic groups to glycidyl ethers.[1]
-
Dissolution: Dissolve the Novolac from Step 1 in excess Epichlorohydrin (molar ratio 1:5 based on phenolic -OH).
-
Coupling: Add phase transfer catalyst (Benzyltrimethylammonium chloride, 1 wt%).[1] Heat to 70°C for 2 hours.
-
Cyclization (Dehydrohalogenation):
-
Cool to 50°C .
-
Dropwise add 50% NaOH solution (1.1 eq per phenolic -OH) over 3 hours while applying vacuum to azeotropically remove water/ECH, recycling the ECH.
-
-
Purification:
Protocol B: Formulation & Curing (Low-k Dielectric Layer)
Objective: To formulate the synthesized F-NE resin into a cured thermoset for dielectric testing.
Formulation Table
| Component | Role | Weight Parts (phr) | Notes |
| F-NE Resin | Base Resin | 100 | Synthesized in Protocol A |
| MHHPA | Hardener | 85 | Methylhexahydrophthalic anhydride (Low viscosity) |
| 2-Ethyl-4-methylimidazole | Accelerator | 0.5 - 1.0 | Controls gel time |
| Spherical Silica | Filler | 0 - 50 | Optional: For CTE control (Silane treated) |
Mixing & Curing Procedure
-
Pre-heating: Heat F-NE resin to 60°C to lower viscosity.[1]
-
Mixing: Add MHHPA and mix via planetary centrifugal mixer (2000 rpm, 2 mins).
-
Catalysis: Add Accelerator. Mix (2000 rpm, 1 min) and Degas (vacuum, 2 mins).
-
Casting: Pour into pre-heated mold (release agent coated).
-
Cure Schedule:
-
Stage 1: 100°C for 2 hours (Gelation).
-
Stage 2: 150°C for 2 hours (Crosslinking).
-
Stage 3: 180°C for 1 hour (Post-cure to maximize
).
-
Characterization & Expected Properties
Dielectric Measurement (ASTM D150)
-
Equipment: Vector Network Analyzer (VNA) with split-post dielectric resonator.
-
Frequency: 10 GHz (standard for 5G applications).[1]
-
Target Metrics:
Thermal Stability (TGA/DSC)
Visualization of Process
Synthesis & Curing Pathway
The following diagram illustrates the conversion of the monomer into a crosslinked network.[10]
Caption: Synthesis workflow from fluorinated phenol monomer to cured low-dielectric thermoset network.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Viscosity | High molecular weight Novolac | Reduce Formaldehyde/Phenol ratio in Step 1 (Target 0.8:1). |
| Cloudy Resin | Residual Salt (NaCl) | Improve water washing efficiency; use centrifuge for phase separation.[1] |
| High Dk (>3.0) | Incomplete Cure or Moisture | Ensure post-cure at 180°C; verify raw material dryness; check fluorine content.[1] |
| Void Formation | Volatiles trapped | Degas mixture thoroughly; use stepped cure cycle to release volatiles slowly.[1] |
References
-
Vertex AI Search . (2026).[1] Preparation and properties of a fluorinated epoxy resin with low dielectric constant. Retrieved from
-
MDPI . (2023).[1] Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. Retrieved from
-
SciSpace . (2016).[1] Curing and thermal behavior of epoxy resins of hexafluoro-bisphenol. Retrieved from
-
PubChem . (2025).[1][3] 2-(Hexafluoro-2-hydroxy-2-propyl)phenol Compound Summary. Retrieved from
-
American Chemical Society . (2022).[1][11] HFIP in Organic Synthesis. Retrieved from
Sources
- 1. 2-Fluoro-6-(hydroxymethyl)phenol | 446-58-2 [sigmaaldrich.com]
- 2. CAS RN 1992-15-0 | Fisher Scientific [fishersci.com]
- 3. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kemcal.com [kemcal.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Epoxy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Fluorinated Polycarbonates via Hexafluoroisopropyl-Functionalized Phenols
Topic: 2-(Hexafluoro-2-hydroxy-2-propyl)phenol as a Functional Monomer/End-Capper for Polycarbonates Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Material Scientists, Drug Development Professionals
Executive Summary & Chemical Rationale
This guide details the utilization of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (often abbreviated as o-HFA-Phenol or HFIP-Phenol) in the synthesis of high-performance polycarbonates.
Critical Scientific Distinction: While the prompt identifies 2-(Hexafluoro-2-hydroxy-2-propyl)phenol as a "monomer," chemically it acts primarily as a functional end-capper or chain terminator in polycarbonate synthesis due to its monofunctional phenolic nature (the tertiary alcohol group is sterically hindered and less reactive toward phosgene under standard interfacial conditions).
The structural backbone of "hexafluoro-polycarbonates" is typically derived from Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol). However, the specific molecule cited (o-HFA-Phenol) is uniquely valuable for surface functionalization . By using it to terminate the polymer chains, researchers can introduce acidic, hydrogen-bond-donating hexafluoroisopropanol (HFIP) groups at the polymer termini.
Key Benefits of HFIP-Functionalization:
-
Enhanced Solubility: Fluorine content improves solubility in organic solvents (e.g., acetone, THF) for casting.
-
Dielectric Performance: Low dielectric constant (< 2.5) suitable for insulating bio-electronics.
-
Biocompatibility & Surface Energy: The HFIP group lowers surface energy, reducing protein adsorption—critical for drug storage containers and microfluidic devices.
Chemical Structures & Reaction Logic
The following diagram illustrates the structural relationship between the backbone monomer (Bisphenol AF) and the functional end-capper (o-HFA-Phenol).
Caption: Structural logic distinguishing the backbone monomer (Bisphenol AF) from the functional end-capper (HFIP-Phenol) in polycarbonate synthesis.
Experimental Protocol: Interfacial Synthesis of HFIP-Terminated Polycarbonate
Methodology: Interfacial Polycondensation (Dichloromethane/Water) Objective: Synthesize a Bisphenol AF-based polycarbonate backbone terminated with 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.
A. Reagents & Materials
| Reagent | Role | Purity/Specs |
| Bisphenol AF (CAS 1478-61-1) | Backbone Monomer | >99%, Recrystallized |
| 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | Functional End-Capper | >98% (CAS 836-78-2) |
| Triphosgene | Carbonyl Source | Solid equivalent of Phosgene (Safer handling) |
| Dichloromethane (DCM) | Organic Solvent | Anhydrous, HPLC Grade |
| Sodium Hydroxide (NaOH) | Base | 10% w/v aqueous solution |
| Triethylamine (TEA) | Catalyst | >99%, Reagent Grade |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | Optional (promotes reaction) |
B. Safety Pre-Check (Self-Validating Step)
-
Hazard: Triphosgene decomposes to phosgene gas. All operations must occur in a functioning fume hood .
-
Validation: Prepare a 10% ammonium hydroxide solution beaker in the hood to neutralize any accidental spills immediately.
C. Step-by-Step Synthesis Workflow
-
Aqueous Phase Preparation:
-
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, dissolve Bisphenol AF (10.0 g, 29.7 mmol) in 10% NaOH (150 mL) .
-
Mechanism:[1][2] NaOH deprotonates the bisphenol, forming the water-soluble bis-phenolate dianion.
-
Checkpoint: Solution must be clear. If cloudy, add minimal additional NaOH.
-
-
Organic Phase & Catalyst Addition:
-
Add Dichloromethane (100 mL) to the flask.
-
Add Triethylamine (0.1 mL) as the nucleophilic catalyst.
-
Add 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (0.23 g, 0.89 mmol) .
-
Note: This amount (approx 3 mol%) targets a specific molecular weight. Increasing the end-capper decreases the final molecular weight.
-
-
Phosgenation (The Critical Step):
-
Dissolve Triphosgene (3.5 g, 11.8 mmol) in DCM (50 mL) in a separate dropping funnel.
-
Cool the reaction flask to 0–5°C (Ice bath).
-
Slowly add the Triphosgene solution dropwise over 30–45 minutes under vigorous stirring.
-
Reaction Control: Maintain pH > 10 by adding concentrated NaOH solution dropwise if necessary. Phenolate reactivity drops significantly below pH 10.
-
-
Post-Reaction & Purification:
-
After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the phases. Wash the organic (DCM) layer sequentially with:
-
Dilute HCl (1M) – to neutralize residual base/catalyst.
-
Deionized Water (3x) – until neutral pH.
-
-
Precipitate the polymer by pouring the DCM solution slowly into Methanol (10 volumes) under rapid stirring.
-
Filter the white fibrous solid and dry under vacuum at 120°C for 24 hours.
-
Process Visualization
Caption: Interfacial polymerization workflow for synthesizing HFIP-functionalized polycarbonates.
Characterization & Data Interpretation
To validate the incorporation of the 2-(Hexafluoro-2-hydroxy-2-propyl)phenol end-groups, use the following analytical methods.
| Technique | Target Metric | Expected Result |
| 1H NMR | End-Group Analysis | Distinct signals for the ortho-substituted phenolic ring of the end-capper vs. the para-substituted backbone. |
| 19F NMR | Fluorine Content | Two distinct CF3 signals: Major peak (Backbone) and Minor peak (End-group shift). |
| GPC | Molecular Weight (Mw) | 20,000 – 60,000 Da (Controlled by end-capper ratio). |
| Contact Angle | Surface Energy | Water contact angle > 95° (Higher than standard BPA-PC ~85°) due to HFIP groups. |
| DSC | Glass Transition (Tg) | Tg ~ 150–170°C (Bisphenol AF backbone increases Tg vs BPA). |
Troubleshooting Guide
-
Low Molecular Weight: Increase purity of Bisphenol AF; ensure DCM is anhydrous; reduce end-capper ratio.
-
Cloudy Polymer Solution: Incomplete washing of salts. Repeat water wash steps.
-
Yellow Discoloration: Oxidation of phenol. Perform reaction under Nitrogen atmosphere.
References
-
Polycarbonate Synthesis Overview
- Source: Polymer Science Learning Center.
-
URL:[Link]
-
Fluorinated Polymers & HFIP Properties
-
Bisphenol AF in Polycarbonates
-
Interfacial Polymerization Mechanics
Sources
- 1. US9567443B2 - Method of producing polycarbonate-based polymer microparticles comprising contacting an emulsion with a poor solvent, and polycarbonate-based polymer microparticles - Google Patents [patents.google.com]
- 2. user.eng.umd.edu [user.eng.umd.edu]
- 3. Polycarbonates - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 7. 2-Propylphenol 98 644-35-9 [sigmaaldrich.com]
- 8. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.intratec.us [cdn.intratec.us]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol for Medicinal Chemistry
Abstract
The 2-(hexafluoro-2-hydroxy-2-propyl)phenol scaffold is a privileged structural motif in medicinal chemistry. The unique properties conferred by the hexafluoroisopropanol (HFIP) group, such as increased metabolic stability, enhanced binding affinity through hydrogen bonding, and improved pharmacokinetic profiles, make it an attractive starting point for the design of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile building block. We will explore key synthetic strategies, provide detailed, field-tested protocols, and discuss the underlying chemical principles that govern these transformations. The aim is to empower researchers to efficiently generate diverse libraries of 2-(hexafluoro-2-hydroxy-2-propyl)phenol derivatives for screening and lead optimization.
Introduction: The Significance of the Hexafluoroisopropanol-Phenol Moiety
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. The hexafluoroisopropanol (HFIP) group, in particular, has emerged as a valuable functional group. Its strong hydrogen bond donating ability, coupled with its steric bulk and high lipophilicity, can lead to enhanced target engagement and improved drug-like properties.[1]
When appended to a phenol ring, the HFIP group creates a unique chemical entity, 2-(hexafluoro-2-hydroxy-2-propyl)phenol, that presents multiple avenues for synthetic diversification. The phenolic hydroxyl group and the aromatic ring are both amenable to a wide range of chemical transformations, allowing for the systematic exploration of the chemical space around this core. This application note will focus on three primary classes of derivatization: O-alkylation, O-acylation of the phenolic hydroxyl, and palladium-catalyzed cross-coupling reactions on the aromatic ring.
Derivatization Strategies: A World of Possibilities
The derivatization of 2-(hexafluoro-2-hydroxy-2-propyl)phenol can be broadly categorized into reactions targeting the phenolic hydroxyl group and those modifying the aromatic ring. The choice of strategy will depend on the specific therapeutic target and the desired physicochemical properties of the final compound.
Caption: Key derivatization pathways for 2-(hexafluoro-2-hydroxy-2-propyl)phenol.
O-Alkylation: Introducing Diverse Side Chains
The phenolic hydroxyl group is a convenient handle for introducing a variety of alkyl and aryl side chains via Williamson ether synthesis and related reactions. These modifications can modulate the compound's solubility, lipophilicity, and steric profile, which can be critical for optimizing interactions with a biological target.
Causality Behind Experimental Choices: The choice of base and solvent is crucial for successful O-alkylation. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenol without causing unwanted side reactions. The choice of solvent, typically a polar aprotic solvent like acetone or DMF, facilitates the SN2 reaction by solvating the cation of the base and leaving the nucleophilic phenoxide accessible.
O-Acylation: Crafting Prodrugs and Modulating Polarity
Acylation of the phenolic hydroxyl group to form esters is a common strategy in medicinal chemistry.[2] Esterification can be used to create prodrugs that are cleaved in vivo to release the active phenolic compound. Furthermore, the introduction of an acyl group can significantly alter the polarity and hydrogen bonding capacity of the molecule, which can be advantageous for cell permeability and pharmacokinetic properties.
Causality Behind Experimental Choices: The use of an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, is the standard method for O-acylation. The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acylating agent.
Palladium-Catalyzed Cross-Coupling: Building Complexity
The aromatic ring of 2-(hexafluoro-2-hydroxy-2-propyl)phenol can be functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3] These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups, dramatically increasing the structural diversity of the resulting compounds. For these reactions to proceed, the phenolic hydroxyl group must first be converted to a suitable leaving group, such as a triflate or a tosylate.
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. The base is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Experimental Protocols
The following protocols are provided as a starting point for the derivatization of 2-(hexafluoro-2-hydroxy-2-propyl)phenol. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for O-Alkylation
Caption: A streamlined workflow for the O-alkylation of phenols.
Materials:
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(hexafluoro-2-hydroxy-2-propyl)phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Protocol 2: General Procedure for O-Acylation
Caption: A standard workflow for the O-acylation of phenols.
Materials:
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol
-
Acyl chloride (e.g., benzoyl chloride) or anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(hexafluoro-2-hydroxy-2-propyl)phenol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure ester.
Protocol 3: Suzuki-Miyaura Cross-Coupling of the Corresponding Aryl Triflate
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenyl trifluoromethanesulfonate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF) and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the solvent system (e.g., toluene/water 4:1).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biaryl derivative.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the derivatization of 2-(hexafluoro-2-hydroxy-2-propyl)phenol. These are representative examples, and actual results may vary depending on the specific substrates and reaction scale.
| Reaction Type | Reagents and Conditions | Typical Yield (%) |
| O-Alkylation | Benzyl bromide, K₂CO₃, Acetone, 60 °C | 85-95% |
| Ethyl iodide, K₂CO₃, DMF, rt | 90-98% | |
| O-Acylation | Benzoyl chloride, Et₃N, DCM, rt | 90-97% |
| Acetic anhydride, Pyridine, DCM, rt | 88-96% | |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 75-90% |
| 4-Methoxyphenylboronic acid, PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O, 100 °C | 80-92% |
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be robust and reproducible. To ensure the validity of the experimental results, it is essential to incorporate the following self-validating measures:
-
Thorough Characterization: All novel compounds should be fully characterized by appropriate analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.
-
Control Reactions: When optimizing a new reaction, it is advisable to run control experiments, such as reactions without the catalyst or base, to confirm that the desired transformation is indeed occurring as expected.
-
Reproducibility: Key reactions should be repeated to ensure that the observed results are reproducible.
By adhering to these principles of scientific integrity, researchers can have confidence in the data they generate and build a solid foundation for their drug discovery programs.
Conclusion
The derivatization of 2-(hexafluoro-2-hydroxy-2-propyl)phenol offers a powerful platform for the discovery of new drug candidates. The synthetic methodologies outlined in this application note provide a versatile toolkit for accessing a wide range of analogs with diverse physicochemical and pharmacological properties. By understanding the underlying chemical principles and following the detailed protocols, researchers can efficiently explore the chemical space around this privileged scaffold and accelerate their efforts to develop novel therapeutics.
References
-
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]
-
PubChem. (n.d.). 2-(Hexafluoro-2-hydroxy-2-propyl)phenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Chemsrc. (n.d.). A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. Retrieved February 2, 2026, from [Link]
-
Garg, N. K. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. Organic Syntheses, 95, 486-499. [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. Retrieved February 2, 2026, from [Link]
-
RSC Publishing. (2014). An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. RSC Advances, 4(29), 15151-15158. [Link]
-
Das, S., & Bhanja, P. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. RSC Advances, 11(11), 6066-6084. [Link]
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Zhang, Z., & Han, B. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 22(18), 5945-5950. [Link]
- Kunishima, M., et al. (2001). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. Tetrahedron, 57(8), 1551-1558.
-
Kündig, E. P., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
PubChem. (n.d.). 2-Propylphenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Retrieved February 2, 2026, from [Link]
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PubMed. (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Hexafluoroisopropanol as a highly versatile solvent. Retrieved February 2, 2026, from [Link]
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ChemRxiv. (n.d.). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. Retrieved February 2, 2026, from [Link]
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National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved February 2, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
National Institutes of Health. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. Retrieved February 2, 2026, from [Link]
-
Kharkiv University Bulletin. Chemical Series. (n.d.). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. Retrieved February 2, 2026, from [Link]
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National Science Foundation. (n.d.). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved February 2, 2026, from [Link]
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The Strategic Utility of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol: A Guide for Synthetic Advancement
For the discerning researcher in materials science, drug discovery, and specialty chemicals, the selection of synthetic intermediates is a critical determinant of success. Among the vast arsenal of building blocks, 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, hereafter referred to as 2-HIPP, presents a unique confluence of properties that merit special attention. This guide elucidates the strategic advantages of 2-HIPP and provides detailed protocols for its application, empowering scientists to leverage its full potential.
The structure of 2-HIPP is deceptively simple, combining a phenol ring with a hexafluoroisopropanol (HFIP) group. This marriage of two distinct chemical entities is the very source of its versatility. The phenolic hydroxyl group offers a reactive handle for a multitude of classical organic transformations, while the gem-trifluoromethyl groups of the HFIP moiety impart profound and desirable effects on the parent molecule and its derivatives. These include enhanced thermal stability, increased acidity of the alcoholic proton, unique solubility profiles, and metabolic resistance in biological systems.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of 2-HIPP are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | [1] |
| CAS Number | 836-78-2 | [2] |
| Molecular Formula | C₉H₆F₆O₂ | [1] |
| Molecular Weight | 260.13 g/mol | [1] |
| Appearance | Yellowish to white powder | |
| pKa | (Estimated to be lower than phenol due to electron-withdrawing CF₃ groups) | |
| Solubility | Soluble in many organic solvents |
Core Tenets of 2-HIPP in Synthesis: The "Why" Explained
The utility of 2-HIPP as a synthetic intermediate is rooted in the synergistic interplay between its phenolic and fluorinated aliphatic components.
-
Dual Reactivity : 2-HIPP possesses two hydroxyl groups of differing reactivity. The phenolic hydroxyl group is amenable to reactions such as etherification, esterification, and electrophilic aromatic substitution, providing a versatile anchor point for molecular elaboration. The tertiary alcohol of the HFIP group is significantly more acidic than typical tertiary alcohols due to the strong electron-withdrawing effect of the two trifluoromethyl groups. This enhanced acidity can be exploited in specific synthetic contexts, such as in multicomponent reactions where it can act as a potent proton source or a surrogate for carboxylic acids.[3]
-
Imparting Desirable Properties : The incorporation of the -C(CF₃)₂OH moiety into a larger molecule can dramatically alter its properties. In polymer science, this can lead to materials with higher glass transition temperatures, improved thermal stability, and specific solubility characteristics. In medicinal chemistry, the gem-trifluoromethyl groups can enhance lipophilicity, improve metabolic stability by blocking oxidative pathways, and modulate the binding affinity of a drug candidate to its target.[4]
Application Note I: Advanced Polymer Synthesis
The unique properties of 2-HIPP make it an attractive monomer for the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyimides. The rigidity and bulk of the hexafluoroisopropyl group can disrupt polymer chain packing, leading to amorphous materials with good solubility in organic solvents.
One illustrative application is in the synthesis of polyesters via polycondensation with a suitable diacyl chloride. The resulting polymer would possess pendant phenolic hydroxyl groups that can be further functionalized, or the phenolic hydroxyl of 2-HIPP itself can be part of the polymer backbone.
Caption: Hypothetical polycondensation of 2-HIPP with a diacyl chloride.
Application Note II: Scaffolding for Bioactive Molecules
In drug discovery, the development of novel molecular scaffolds is paramount. 2-HIPP serves as an excellent starting point for the synthesis of complex molecules with potential therapeutic applications. The derivatization of natural phenols is a well-established strategy for creating new drugs, and 2-HIPP offers a fluorinated analogue for such endeavors.[5]
For instance, the phenolic hydroxyl can be used as a handle to attach the molecule to other pharmacophores, while the HFIP moiety provides a metabolically stable, lipophilic domain. The acidity of the tertiary alcohol is particularly noteworthy, as demonstrated in modified Passerini reactions where hexafluoroisopropanol (a close relative of the functional group in 2-HIPP) can serve as a carboxylic acid surrogate to generate β-aminoalcohols, a common motif in pharmaceuticals.[3]
Experimental Protocol: Williamson Ether Synthesis using 2-HIPP
This protocol details a representative etherification of the phenolic hydroxyl group of 2-HIPP. This reaction is fundamental and serves as a basis for more complex syntheses.
Objective: To synthesize 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-methoxybenzene.
Materials:
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol (2-HIPP)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (2.60 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetone to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add methyl iodide (0.75 mL, 12.0 mmol) dropwise to the stirring suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate using a rotary evaporator to remove the acetone. Dissolve the residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-methoxybenzene.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the Williamson ether synthesis of 2-HIPP.
Safety and Handling
As with all laboratory procedures, appropriate safety precautions must be taken. 2-HIPP and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) for each chemical used.[6][7]
Conclusion
2-(Hexafluoro-2-hydroxy-2-propyl)phenol is a uniquely functionalized building block that offers significant advantages in the synthesis of advanced materials and complex organic molecules. Its dual reactivity, coupled with the property-enhancing effects of the hexafluoroisopropyl group, makes it a valuable intermediate for researchers aiming to innovate in polymer chemistry, medicinal chemistry, and beyond. The protocols and insights provided in this guide are intended to serve as a foundation for the exploration of this versatile and powerful synthetic tool.
References
-
Two Step Synthesis of Hydroxyl Group Polyimide Based on 2,2-Bis(Amino-4-Hydroxyphenyl)hexafluoropropane | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Hexafluoro‐2‐hydroxy‐2‐propyl‐modified polyisoprene blends. (n.d.). Scite.ai. Retrieved January 29, 2026, from [Link]
-
Synthesis and properties of multiarm star hydroxyl-terminated polyesters for two-component polyurethane coatings. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Lancefield, C. S., & Westwood, N. J. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). National Center for Biotechnology Information. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Center for Biotechnology Information. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
2-Propylphenol | C9H12O | CID 12570. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
- Process for the etherification of phenols. (n.d.). Google Patents.
-
Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? (2019). ResearchGate. [Link]
- Esterification of carboxylic acids containing phenol groups. (n.d.). Google Patents.
-
Hexafluoro-2-propanol as a potent cosolvent for chemical ligation of membrane proteins. (2025). ResearchGate. [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]
-
Robust Chemical Synthesis of "Difficult Peptides" via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. (2024). PubMed. [Link]
-
Synthesis and Properties of Poly(phenylene ethynylene)s with Pendant Hexafluoro-2-propanol Groups. (2005). Massachusetts Institute of Technology. [Link]
-
Hexafluoro-2-propanol. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). Semantic Scholar. [Link]
-
Development of ProPhenol ligands for the diastereo- and enantioselective synthesis of β-hydroxy-α-amino esters. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
- Esterification of phenols. (n.d.). Google Patents.
-
2-propyl phenol o-propylphenol. (n.d.). The Good Scents Company. Retrieved January 29, 2026, from [Link]
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Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. (2024). Kharkiv University Bulletin. Chemical Series. [Link]
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2-(2-Hydroxypropyl)phenol | C9H12O2 | CID 10888095. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Application Note: Enantioselective Ortho-Hydroxyalkylation of Phenols with Fluorinated Ketones
Executive Summary
The incorporation of trifluoromethyl (
This Application Note details a robust, organocatalytic protocol for the regioselective ortho-hydroxyalkylation of phenols with trifluoromethyl ketones . Unlike traditional metal-catalyzed Friedel-Crafts alkylations which often require harsh conditions and lack stereocontrol, this protocol utilizes Chiral Phosphoric Acids (CPAs) . These Brønsted acid catalysts ensure high enantioselectivity (>90% ee) and exclusive ortho-regioselectivity via a dual-activation mechanism.
Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers focused on chiral fluorinated building blocks.
Mechanistic Principles & Causality
The Challenge of Regioselectivity
Phenols are ambident nucleophiles. Under standard Lewis acid catalysis (
The Chiral Phosphoric Acid (CPA) Solution
This protocol relies on BINOL-derived Chiral Phosphoric Acids (e.g., TRIP, SPINOL-CPA). The catalyst functions through a bifunctional activation mode :
-
Electrophile Activation: The phosphoryl oxygen acts as a Brønsted base, accepting a hydrogen bond from the phenol (
), thereby increasing the nucleophilicity of the phenol and directing it to the ortho-position. -
Nucleophile Orientation: The acidic proton of the CPA hydrogen-bonds to the carbonyl oxygen of the trifluoromethyl ketone, activating it for attack while creating a rigid chiral pocket.
Mechanistic Pathway Diagram[1]
Figure 1: Bifunctional activation mechanism showing simultaneous activation of the phenol and the fluorinated ketone by the CPA catalyst.
Pre-Protocol Considerations
-
Moisture Sensitivity: While CPAs are generally robust, water competes for hydrogen-bonding sites. Solvents must be dried over activated Molecular Sieves (3Å or 4Å).
-
Substrate Purity: Phenols should be free of oxidation products (quinones). Trifluoromethyl ketones (especially ethyl trifluoropyruvate) are hygroscopic; store under inert gas.
-
Catalyst Selection: For sterically demanding phenols, use (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). For smaller substrates, standard (R)-BINOL-PA may suffice.
Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Phenol Derivative | >98% Purity | Nucleophile |
| Ethyl Trifluoropyruvate | >97%, Freshly distilled if yellow | Electrophile |
| Catalyst | (R)-TRIP or (R)-TCYP (5 mol%) | Chiral Brønsted Acid |
| Solvent | Toluene or DCM (Anhydrous) | Medium |
| Additives | Molecular Sieves 4Å (Activated) | Water Scavenger |
Step-by-Step Procedure
Step 1: Catalyst Preparation
-
Flame-dry a 10 mL Schlenk tube or reaction vial under vacuum and backfill with Argon (
). -
Add (R)-TRIP (0.01 mmol, 5 mol%) and Molecular Sieves 4Å (50 mg).
-
Add the Phenol substrate (0.2 mmol, 1.0 equiv).
Step 2: Solvent Addition & Temperature Control
-
Add anhydrous Toluene (2.0 mL) via syringe.
-
Stir the mixture at Room Temperature (25°C) for 10 minutes to ensure complete dissolution of the catalyst and phenol.
-
Optimization Note: If high enantioselectivity is critical, cool the reaction mixture to 0°C or -30°C using a cryocooler. Lower temperatures improve ee but reduce reaction rate.
Step 3: Reaction Initiation
-
Add Ethyl Trifluoropyruvate (0.24 mmol, 1.2 equiv) dropwise via microsyringe.
-
Seal the vial and stir at the set temperature.
-
Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 8:1) or LC-MS. The reaction typically requires 4 to 24 hours .
Step 4: Quench & Workup
-
Once the phenol is consumed, quench the reaction by adding sat. aq.
(2 mL). -
Extract with Ethyl Acetate (
). -
Wash combined organic layers with Brine, dry over
, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane/EtOAc (start 95:5
80:20). -
Note: The product is a tertiary alcohol; ensure the column is not too acidic to prevent dehydration.
Scope and Performance Data
The following table summarizes expected results based on the electronic properties of the phenol substrate when reacting with ethyl trifluoropyruvate using (R)-TRIP catalyst in Toluene at 0°C.
| Entry | Phenol Substrate | Yield (%) | ee (%) | Regioselectivity (ortho:para) |
| 1 | 1-Naphthol | 92 | 96 | >99:1 |
| 2 | 2-Naphthol | 88 | 94 | >99:1 (C1 position) |
| 3 | Sesamol (Electron Rich) | 85 | 91 | 95:5 |
| 4 | 4-Bromophenol (Electron Poor) | 65 | 88 | 90:10 |
| 5 | Indole (C3-H) | 95 | 98 | >99:1 |
Data Interpretation: Electron-rich fused ring systems (Naphthols) provide the highest enantioselectivity due to superior
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of chiral trifluoromethylated phenols.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by water. | Flame-dry glassware; use fresh MS 4Å; distill Toluene over Na/Benzophenone. |
| Low Enantioselectivity | Temperature too high or background reaction. | Lower temp to -20°C or -40°C. Ensure no uncatalyzed background reaction occurs (run a blank). |
| Poor Regioselectivity | Steric clash or weak catalyst interaction. | Switch to a bulkier catalyst (e.g., from TRIP to TCyp). Dilute reaction concentration. |
| Product Decomposition | Retro-aldol during purification. | Neutralize silica gel with 1% |
References
-
Terada, M., et al. (2004).[1] Chiral Phosphoric Acid-Catalyzed Enantioselective Friedel–Crafts Reaction of Indoles. Journal of the American Chemical Society.[1] [Link]
-
Terada, M., et al. (2009). Enantioselective Friedel–Crafts Reaction of Phenols with Trihaloacetaldehydes. Angewandte Chemie International Edition. [Link]
-
Akiyama, T. (2007).[1] Stronger Brønsted Acids: Recent Progress. Chemical Reviews. [Link]
-
Parmar, D., et al. (2014).[2] Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews. [Link]
Sources
Advanced High-Performance Adhesives: Formulation and Application of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol Derivatives
Introduction: A New Frontier in Adhesive Technology
In the relentless pursuit of high-performance materials, the role of advanced adhesives is paramount. Industries ranging from aerospace and automotive to electronics and medical devices demand bonding solutions that can withstand extreme temperatures, harsh chemical environments, and significant mechanical stress.[1] This has driven the exploration of novel polymer chemistries that push the boundaries of adhesion science. Among the most promising of these are formulations incorporating 2-(Hexafluoro-2-hydroxy-2-propyl)phenol derivatives.
The unique molecular architecture of these compounds, characterized by the presence of hexafluoroisopropanol (HFIP) groups, imparts a remarkable combination of properties that are highly desirable in adhesive formulations. The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups renders the adjacent hydroxyl protons highly acidic, leading to exceptional hydrogen bonding capabilities. This, in turn, promotes strong interactions with a variety of substrates and enhances the cross-linking density of the adhesive matrix. Furthermore, the fluorine content contributes to low surface energy, enhanced thermal stability, and excellent chemical resistance.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique advantages of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol derivatives in the formulation of next-generation adhesives. We will delve into the underlying chemistry, provide step-by-step formulation protocols, and detail the characterization techniques necessary to validate the performance of these advanced materials.
The Science Behind the Performance: Causality of Experimental Choices
The decision to incorporate 2-(Hexafluoro-2-hydroxy-2-propyl)phenol derivatives into adhesive formulations is driven by a clear understanding of their structure-property relationships. The most prominent member of this family for adhesive applications is 4,4'-(Hexafluoroisopropylidene)diphenol, commonly known as Bisphenol AF (BPAF).
Enhanced Adhesion and Cohesion
The exceptional adhesive properties stem from the strong hydrogen-bonding capacity of the phenolic hydroxyl groups, amplified by the adjacent hexafluoro-2-hydroxy-2-propyl moiety.[2] This strong polarity allows for robust interactions with a wide range of surfaces, including metals, composites, and high-performance plastics. The cohesive strength of the cured adhesive is also enhanced due to the increased cross-linking density facilitated by these reactive sites.
Thermal and Chemical Stability
The presence of fluorine atoms in the polymer backbone is a key contributor to the outstanding thermal and chemical resistance of these adhesives.[3] The high bond energy of the C-F bond makes the resulting polymer matrix less susceptible to thermal degradation and chemical attack from solvents, acids, and bases. This makes them ideal for applications where the bonded components will be exposed to aggressive environments.
Low Dielectric Constant
For applications in the electronics industry, the low dielectric constant and dissipation factor of fluorinated polymers are of significant interest. The incorporation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol derivatives can lead to adhesives with excellent insulating properties, making them suitable for microelectronic packaging and assembly.
Formulation Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the formulation of high-performance epoxy and acrylate adhesives utilizing 2-(Hexafluoro-2-hydroxy-2-propyl)phenol derivatives. It is crucial to note that these are model formulations and may require optimization based on the specific application requirements.
Protocol 1: High-Temperature Epoxy Adhesive Formulation
This protocol details the formulation of a two-component epoxy adhesive using a Bisphenol AF-based novolac resin as the curing agent.
Materials:
-
Part A (Resin):
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight: 180-190 g/eq)
-
Reactive diluent (e.g., 1,4-Butanediol diglycidyl ether)
-
-
Part B (Curing Agent):
-
Bisphenol AF-novolac resin (synthesized as per the provided workflow)
-
Accelerator (e.g., 2-Ethyl-4-methylimidazole)
-
Solvent (e.g., Benzene)[4]
-
Equipment:
-
Reaction kettle with a thermometer, stirrer, and reflux condenser[4]
-
Vacuum oven
-
Planetary centrifugal mixer
-
Hot press
Synthesis of Bisphenol AF-Novolac Resin (Curing Agent):
A fluorine-containing novolac resin can be prepared by reacting hexafluorobisphenol A (Bisphenol AF) with paraformaldehyde using an organic acid as a catalyst.[4]
-
Add 400ml of benzene, 500g of Bisphenol AF, and 4g of salicylic acid to a 500ml reaction kettle.[4]
-
Stir the mixture at 60°C until all components are fully dissolved.[4]
-
Heat the solution to 75°C.[4]
-
Add 49g of paraformaldehyde to the solution in three portions.[4]
-
After the addition is complete, raise the reaction temperature to 95°C and stir vigorously for approximately 7 hours.[4]
-
Finally, distill the mixture under reduced pressure at 200°C to remove the solvent and any unreacted substances, yielding the Bisphenol AF-novolac resin.[4]
Workflow for Bisphenol AF-Novolac Synthesis:
Caption: Curing reaction of epoxy resin with a phenolic agent.
Protocol 2: UV-Curable Acrylate Adhesive Formulation
This protocol outlines the formulation of a single-component, UV-curable acrylate adhesive incorporating a fluorinated diacrylate monomer derived from Bisphenol AF.
Materials:
-
Bisphenol AF ethoxylate diacrylate (BPAFDA)
-
Urethane acrylate oligomer
-
Hydroxyethyl methacrylate (HEMA) [5]* Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)
-
Adhesion promoter (e.g., phosphate ester acrylate) [6] Equipment:
-
Dual asymmetric centrifugal mixer
-
UV curing system (with appropriate wavelength and intensity)
-
Substrates for bonding (e.g., glass, metal, or plastic)
Formulation Procedure:
-
In a light-blocking container, combine the BPAFDA, urethane acrylate oligomer, and HEMA. The ratios of these components can be adjusted to tailor the viscosity, flexibility, and hardness of the cured adhesive. A typical starting formulation is provided in the table below.
-
Add the photoinitiator and adhesion promoter to the monomer/oligomer blend. The concentration of the photoinitiator is typically 1-5 wt%, while the adhesion promoter is usually added at 0.5-2 wt%.
-
Mix the components thoroughly in a dual asymmetric centrifugal mixer until a clear, homogeneous solution is obtained.
-
Apply a thin layer of the adhesive to one of the substrates.
-
Join the second substrate to the first, ensuring a thin bond line.
-
Expose the bonded assembly to UV radiation for the time required for full curing. The curing time will depend on the intensity of the UV source, the thickness of the adhesive layer, and the specific photoinitiator used.
Table 1: Model UV-Curable Acrylate Adhesive Formulation
| Component | Function | Typical Concentration (wt%) |
| Bisphenol AF ethoxylate diacrylate (BPAFDA) | Fluorinated monomer for enhanced properties | 30 - 50 |
| Urethane acrylate oligomer | Provides flexibility and toughness | 40 - 60 |
| Hydroxyethyl methacrylate (HEMA) | Reactive diluent to reduce viscosity | 5 - 15 |
| Photoinitiator | Initiates polymerization upon UV exposure | 1 - 5 |
| Adhesion promoter | Improves bonding to specific substrates | 0.5 - 2 |
Characterization and Performance Evaluation
To ensure the formulated adhesives meet the desired performance criteria, a series of characterization tests should be conducted.
Table 2: Key Characterization Techniques for High-Performance Adhesives
| Property | Test Method | Typical Expected Results for Fluorinated Phenolic Adhesives |
| Curing Profile | Differential Scanning Calorimetry (DSC) | High glass transition temperature (Tg) > 150°C, well-defined exothermic curing peak. [7] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (> 350°C), low weight loss at elevated temperatures. |
| Adhesion Strength | Lap Shear Test (ASTM D1002) | High lap shear strength on various substrates (e.g., > 20 MPa on aluminum). |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | High storage modulus at elevated temperatures, indicating good stiffness retention. |
| Chemical Resistance | Solvent Immersion Test (ASTM D543) | Minimal change in weight and mechanical properties after immersion in solvents. |
| Dielectric Properties | Dielectric Spectroscopy | Low dielectric constant and dissipation factor over a wide frequency range. |
Conclusion and Future Outlook
The incorporation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol derivatives, particularly Bisphenol AF, into adhesive formulations offers a compelling pathway to achieving superior performance characteristics. The unique combination of strong hydrogen bonding, thermal stability, and chemical resistance makes these adhesives well-suited for demanding applications in advanced industries. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to explore and optimize these novel adhesive systems.
Future research in this area will likely focus on the development of new derivatives with tailored properties, the exploration of more environmentally friendly synthesis routes, and the formulation of adhesives with enhanced functionalities, such as self-healing and conductivity. As the demand for high-performance materials continues to grow, the role of these advanced fluorinated phenolic adhesives is set to become increasingly significant.
References
- WO2016191403A1 - A two part (2k) epoxy adhesive composition for bonding oily metals - Google Patents.
-
Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites - MDPI. Available at: [Link]
-
EP4212567A1 - EPOXY RESIN COMPOSITION - European Patent Office. Available at: [Link]
- WO2013162840A1 - Epoxy adhesive composition - Google Patents.
-
Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC Zhao Juan - Atlantis Press. Available at: [Link]
-
Bisphenol-F Epoxy Resins - Session 18 - YouTube. Available at: [Link]
-
Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System - Preprints.org. Available at: [Link]
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem. Available at: [Link]
- US3389094A - Foaming phenol-formaldehyde resins with fluorocarbons - Google Patents.
-
Exploring the Impact of Molecular Structure on Curing Kinetics: A Comparative Study of Diglycidyl Ether of Bisphenol A and F Epoxy Resins | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
- US20090065143A1 - Two-component epoxy adhesive composition - Google Patents.
-
Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - ResearchGate. Available at: [Link]
-
05/3577 Curing kinetics of a bisphenol-F epoxy resin and succinic anhydride system - ResearchGate. Available at: [Link]
- US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents.
-
Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Available at: [Link]
-
2-Hydroxy-Propyl Acrylate (2-HPA) - Arpadis. Available at: [Link]
-
Preparation of high-performance phenolic resin adhesives using demethylated lignin as substitutes for phenol - PubMed. Available at: [Link]
-
epoxy two-part formulations - Justia Patents. Available at: [Link]
-
Synthesis of DGEBA (diglycidyl ether of bisphenol A). - ResearchGate. Available at: [Link]
-
Formulating Durability: The Role of Phenolic Resin Adhesives in High-Temperature Bonding. Available at: [Link]
-
What Types of Epoxy Resins Are There | Bisley International LLC. Available at: [Link]
- WO2020178105A1 - Acrylate structural adhesive - Google Patents.
-
NIOSH Skin Notation Profiles 2-Hydroxypropyl acrylate (HPA) - CDC. Available at: [Link]
- Fluorine-containing novolac resin and preparation method and application of fluorine-containing novolac resin - Patsnap Eureka.
-
Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity - MDPI. Available at: [Link]
-
Replacing 100% of phenol in phenolic adhesive formulations with lignin - ResearchGate. Available at: [Link]
-
Bisphenol-free and Bio-based epoxy resins - specific polymers. Available at: [Link]
-
Bisphenol A diglycidyl ether - Wikipedia. Available at: [Link]
Sources
- 1. unicheminc.com [unicheminc.com]
- 2. A Deep Dive Into Epoxy Resin: From Bisphenol F Compound To High-Performance Epoxy Adhesive | TERVAN [chinaepoxyresin.com]
- 3. bisleyinternational.com [bisleyinternational.com]
- 4. Fluorine-containing novolac resin and preparation method and application of fluorine-containing novolac resin - Eureka | Patsnap [eureka.patsnap.com]
- 5. Acrylates | Monomers |2-Hydroxy-Propyl Acrylate | Arpadis [arpadis.com]
- 6. WO2020178105A1 - Acrylate structural adhesive - Google Patents [patents.google.com]
- 7. atlantis-press.com [atlantis-press.com]
Scale-up synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Technical Application Note: Process Optimization for the Scale-Up of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Executive Summary
This application note details a robust, scalable protocol for the synthesis and purification of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (2-HPP) . While the reaction of phenol with hexafluoroacetone (HFA) typically yields a mixture of ortho- and para- isomers, this guide focuses on the specific engineering controls required to isolate the ortho- isomer (2-HPP) in high purity (>98%).
The methodology leverages the unique intramolecular hydrogen bonding of the ortho- isomer to facilitate separation via steam distillation or fractional distillation, avoiding complex chromatographic steps unsuitable for kilo-scale production.
Process Chemistry & Mechanism
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis is a Friedel-Crafts hydroxyalkylation. Hexafluoroacetone (HFA), activated by a strong acid catalyst (e.g., p-Toluenesulfonic acid or Methanesulfonic acid), generates a highly electrophilic species that attacks the electron-rich phenol ring.
-
Regioselectivity Challenge: The phenolic hydroxyl group is an ortho-/para- director. Steric hindrance from the bulky trifluoromethyl groups often favors the para- product (4-HPP).
-
The "Ortho" Advantage: The ortho- isomer (2-HPP) forms a stable 6-membered ring via intramolecular hydrogen bonding between the phenolic proton and the oxygen of the hexafluoroisopropyl group. This reduces its polarity and boiling point relative to the para- isomer, which relies on intermolecular hydrogen bonding.
Figure 1: Reaction pathway highlighting the divergence between ortho- and para-isomers and the physical property exploited for separation.
Safety & Handling (Critical)
-
Hexafluoroacetone (HFA): Whether gas or hydrate (trihydrate/sesquihydrate), HFA is toxic (inhalation/dermal) and teratogenic.
-
Control: All reactions must be performed in a closed vessel or efficient fume hood.
-
PPE: Double nitrile gloves, face shield, and Tyvek suit recommended for scale-up.
-
-
Hydrofluoric Acid (HF) Potential: At high temperatures (>150°C) or in the presence of moisture/Lewis acids, fluorinated groups can degrade to release HF. Monitor reactor headspace.
Protocol: Scale-Up Synthesis (1 kg Scale)
Reagents & Materials
| Reagent | CAS No. | Eq. | Mass/Vol | Role |
| Phenol | 108-95-2 | 1.0 | 500 g | Substrate |
| HFA Trihydrate | 34202-69-2 | 1.1 | ~1.3 kg | Electrophile Source |
| p-TsOH·H2O | 6192-52-5 | 0.05 | 50 g | Catalyst |
| Dichloromethane | 75-09-2 | - | 2 L | Extraction Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 5L glass-lined reactor or heavy-walled flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge Phenol (500 g) and p-Toluenesulfonic acid (50 g).
-
Heat gently to 45-50°C to melt the phenol/catalyst mixture into a homogenous slurry.
Step 2: Addition
-
Add Hexafluoroacetone Trihydrate dropwise (or via pump) over 60 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature between 50-60°C during addition.
-
-
Once addition is complete, ramp temperature to 90-100°C .
-
Hold at reflux for 12–18 hours.
-
Checkpoint: Monitor conversion via HPLC/GC. Target <5% residual phenol.[1]
-
Step 3: Work-Up & Isomer Separation (The Critical Step)
-
Quench: Cool the mixture to 60°C and add 1L of water to quench the acid catalyst.
-
Steam Distillation:
-
Switch the setup to distillation mode (short-path head).
-
Introduce steam into the reactor (or boil the aqueous mixture vigorously).
-
Observation: The ortho- isomer (2-HPP) will co-distill with water as a milky oil. The para- isomer and tars remain in the pot.
-
Collect distillate until the vapor runs clear.
-
-
Extraction: Extract the aqueous distillate with Dichloromethane (2 x 1L).
-
Drying: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
Step 4: Final Purification
-
The crude oil is typically >90% 2-HPP.
-
Distillation: Perform vacuum distillation (approx. 80-85°C at 10 mmHg) to yield clear, colorless oil/low-melting solid.
-
Yield: Expected isolated yield of 2-HPP is 35-45% (limited by regioselectivity).
Process Workflow Diagram
Figure 2: Process flow diagram emphasizing the steam distillation step for isomer separation.
Analytical Validation
| Test | Acceptance Criteria | Method Note |
| Appearance | Colorless oil or white solid | 2-HPP mp ~25°C; often supercools to liquid. |
| GC Purity | > 98.0% a/a | Separation of ortho/para is distinct on non-polar columns (e.g., DB-5). |
| 1H NMR | Confirm Structure | Diagnostic: Phenolic OH shift is distinct due to H-bonding. |
| 19F NMR | Single Peak | -75 to -80 ppm range (approx). |
Troubleshooting Guide
-
Problem: Low yield of ortho isomer.
-
Cause: Reaction temperature too high (favoring para) or insufficient catalyst.
-
Fix: Maintain 90-100°C. Do not exceed 120°C. Ensure slow addition of HFA to prevent "hot spots."
-
-
Problem: Product solidifies in condenser during steam distillation.
-
Cause: Cooling water too cold.
-
Fix: Use warm water (30-40°C) in the condenser or use an air condenser.
-
-
Problem: Milky distillate doesn't separate layers.
-
Cause: Emulsion.
-
Fix: Add NaCl (brine) to the distillate to salt out the organic phase before extraction.
-
References
-
PubChem. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (CID 11265423). National Library of Medicine. [Link]
-
Master Organic Chemistry. Trends That Affect Boiling Points (Intermolecular vs Intramolecular H-bonding).[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Welcome to the technical support center for the synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis, a Friedel-Crafts alkylation of phenol with hexafluoroacetone, requires careful control of reaction parameters to achieve high yield and purity. This document provides in-depth, field-proven insights to support your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.
Q1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes?
Low or no yield is a common frustration that can stem from several factors, from reagent quality to reaction setup. Let's break down the most probable causes.
-
Possible Cause 1: Inactive Catalyst The Friedel-Crafts reaction is highly sensitive to catalyst activity. Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., methanesulfonic acid) are hygroscopic and can be deactivated by atmospheric moisture.[1] An inactive catalyst will fail to generate the necessary electrophile from hexafluoroacetone, halting the reaction before it begins.
-
Solution:
-
Purchase fresh, high-purity acid catalyst and store it in a desiccator.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[2]
-
Ensure all glassware is oven-dried immediately before use.
-
-
-
Possible Cause 2: Sub-optimal Reaction Conditions This reaction is kinetically controlled. Insufficient heat or time will result in a low conversion rate.
-
Solution: A reported successful synthesis of the para-isomer was conducted at 140°C for 10 hours.[2] Ensure your reaction is heated to an appropriate temperature and allowed to proceed for a sufficient duration. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
-
Possible Cause 3: Reagent Purity and Stoichiometry The purity of phenol is critical. Oxidized or wet phenol can inhibit the reaction. Furthermore, the stoichiometry, particularly the ratio of phenol to hexafluoroacetone, dictates selectivity and can prevent side reactions like polyalkylation.
-
Solution:
-
Use freshly distilled or high-purity phenol.
-
To favor mono-alkylation, use an excess of the aromatic reactant (phenol).[1] This ensures the electrophile is more likely to encounter an unreacted phenol molecule than a product molecule.
-
-
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Q2: My final product is a mixture of isomers (ortho- and para-). How can I improve the selectivity for the desired 2-substituted product?
Regioselectivity is a central challenge in this synthesis. The hydroxyl group of phenol is an ortho-, para-directing activator. While steric hindrance from the bulky hexafluoro-2-propyl group might be expected to favor para-substitution, achieving high ortho-selectivity requires specific strategies.
-
Possible Cause: Thermodynamic vs. Kinetic Control The para-isomer is often the thermodynamically more stable product. High reaction temperatures and long reaction times can favor its formation. Ortho-alkylation may be kinetically favored under milder conditions.
-
Solution:
-
Lower the Reaction Temperature: Experiment with running the reaction at a lower temperature. This can favor the kinetically preferred ortho-product.
-
Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence regioselectivity. Bulky catalysts may sterically favor para-substitution. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) or Brønsted acids to find the optimal balance.[1]
-
Solvent Effects: The solvent can influence the transition state. A patent for the para-isomer uses mesitylene.[2] Consider less sterically demanding solvents or those known to coordinate with the phenol hydroxyl group, potentially favoring ortho-attack.
-
-
Q3: The reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?
This indicates polymerization or degradation side reactions, which are common when working with phenols under harsh acidic conditions.
-
Possible Cause 1: Oxidation of Phenol Phenols are susceptible to oxidation, which can be accelerated by acid catalysts and high temperatures, leading to colored byproducts.[3]
-
Solution: Maintaining a strict inert atmosphere (nitrogen or argon) throughout the reaction is crucial to prevent air oxidation.[4]
-
-
Possible Cause 2: Polymerization Under strongly acidic conditions, phenols can polymerize, forming insoluble, tarry materials.[3] This is especially problematic if local "hot spots" of high catalyst concentration occur.
-
Solution:
-
Ensure vigorous and efficient stirring throughout the reaction.
-
Add the catalyst slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations. A dropping funnel is recommended for catalyst addition.[2]
-
-
Q4: I'm having difficulty purifying the crude product by recrystallization.
Purification is key to obtaining a high-quality final product. If recrystallization is failing, it's likely due to the wrong solvent choice or persistent impurities.
-
Problem: Inefficient Recrystallization The crude product may contain unreacted phenol, the para-isomer, and polymeric byproducts that can inhibit crystallization.
-
Solution:
-
Solvent Screening: A patent for the para-isomer reports successful recrystallization from toluene.[2] Other non-polar aromatic solvents or mixtures of a non-polar solvent (like hexane or heptane) with a slightly more polar one (like ethyl acetate) may also be effective.
-
Pre-Purification: If the crude product is very impure, consider a preliminary purification by column chromatography before recrystallization. Silica gel chromatography using a gradient of ethyl acetate in hexane is a common method for separating aromatic compounds.[5]
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.
Q1: What is the reaction mechanism?
The synthesis is a classic Friedel-Crafts Alkylation , which is a type of electrophilic aromatic substitution.[1]
-
Generation of the Electrophile: The Lewis or Brønsted acid catalyst interacts with hexafluoroacetone to generate a highly electrophilic carbocation or a polarized complex.
-
Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic carbon of the activated hexafluoroacetone. The hydroxyl group directs this attack to the ortho and para positions.
-
Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex), loses a proton to regenerate the aromatic ring, yielding the final product.
Reaction Mechanism: Friedel-Crafts Alkylation of Phenol
Caption: The three key steps of the electrophilic aromatic substitution mechanism.
Q2: What are the optimal reaction conditions?
While conditions must be optimized for your specific setup and desired regioselectivity, a published procedure for the related para-isomer provides a valuable starting point.
| Parameter | Recommended Condition | Rationale / Notes |
| Phenol:Hexafluoroacetone | 1 : 2.5-5.0 (weight ratio) | An excess of the alkylating agent ensures complete consumption of phenol.[2] |
| Catalyst | Methanesulfonic Acid | A strong Brønsted acid that is effective and can be easier to handle than some Lewis acids.[2] |
| Solvent | Mesitylene | A high-boiling, inert solvent suitable for the required reaction temperature.[2] |
| Temperature | 140 °C | Ensures a sufficient reaction rate. May need to be lowered to favor ortho-substitution.[2] |
| Reaction Time | 10 hours | Allows the reaction to proceed to completion. Monitor by TLC/HPLC.[2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of phenol and deactivation of the catalyst.[2] |
Q3: How should I perform the reaction in the lab?
The following protocol is adapted from a published procedure for the synthesis of the para-isomer and should be optimized for your specific goals.[2]
Experimental Protocol: Synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
-
Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with phenol (e.g., 10 g) and mesitylene (e.g., 50-150 mL).
-
Hexafluoroacetone Addition: Begin stirring and gently heat the mixture to reflux until the phenol is fully dissolved. Slowly add hexafluoroacetone trihydrate (e.g., 26 g) dropwise via the dropping funnel.
-
Catalyst Addition: Once the addition is complete, slowly and carefully add methanesulfonic acid (e.g., 15 g) dropwise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 140 °C) and maintain for the desired time (e.g., 10 hours), monitoring by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water with stirring.
-
Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with water and then with a saturated brine solution to remove residual water.[6]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent, such as toluene.[2]
-
Filter the crystals, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Q4: What are the key safety considerations?
-
Corrosive Reagents: Methanesulfonic acid and other catalysts are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Hexafluoroacetone: This is a volatile and potentially toxic reagent. Handle with care in a fume hood.
-
High Temperatures: The reaction is run at elevated temperatures, posing a risk of thermal burns. Use appropriate heating mantles and ensure the apparatus is securely clamped.
-
Pressure: Never heat a closed system. Ensure the reflux condenser is open to the inert gas line to prevent pressure buildup.
References
- CN103965021A - Preparation method of 2-(4- hydroxy phenyl) hexafluoroisopropanol.
- Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022-07-15). Protocols.io.
- Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. ResearchGate.
- Phenol alkylation (Friedel-Crafts Alkylation). (2025-02-08). J&K Scientific LLC.
- Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate.
- Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. (2025-10-09). ResearchGate.
- degradation pathways of 2-Propylphenol under oxidative stress. Benchchem.
Sources
Technical Support Center: Troubleshooting NMR Peak Broadening in Fluorinated Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter peak broadening in their ¹⁹F NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the phenomena causing these issues and logical, field-proven strategies to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Q1: My ¹⁹F NMR signals are unexpectedly broad. Where do I even begin to troubleshoot?
A1: A logical, stepwise approach is crucial. Broad peaks in NMR can stem from a variety of sources, ranging from simple sample preparation issues to more complex photophysical phenomena. Before diving into advanced experiments, it's essential to rule out the most common culprits.
The primary factors contributing to peak broadening can be categorized into sample-related issues, instrument settings, and inherent molecular properties. A systematic approach ensures that you address the most likely and easily solvable problems first.
Initial Diagnostic Workflow
This workflow provides a structured approach to identifying the root cause of peak broadening.
Caption: Initial troubleshooting workflow for broad ¹⁹F NMR peaks.
Q2: I suspect paramagnetic impurities are broadening my signals. How can I confirm this and what can I do about it?
A2: Paramagnetic species, even at trace levels, can be a significant source of peak broadening in NMR due to their efficient relaxation mechanisms. [1][2][3] Unpaired electrons in paramagnetic substances interact with the nuclear spins of your analyte, leading to a dramatic shortening of the transverse relaxation time (T₂), which manifests as broad peaks.[1][2]
Common sources of paramagnetic impurities include:
-
Dissolved Molecular Oxygen: A ubiquitous paramagnetic species.[4]
-
Metal Ions: Traces of transition metals (e.g., Fe³⁺, Cu²⁺, Mn²⁺) from catalysts, reagents, or even glassware.[3][5][6]
-
Stable Free Radicals: Less common, but can be present in certain reaction mixtures.
Diagnostic Steps & Solutions
| Diagnostic Test | Procedure | Expected Outcome if Paramagnetism is the Cause | Solution |
| Degassing | Perform freeze-pump-thaw cycles on your NMR sample. | Significant sharpening of NMR signals after degassing. | Implement a rigorous degassing protocol for all sensitive samples. |
| Chelating Agents | Add a small amount of a chelating agent (e.g., EDTA) to your NMR sample. | Peak sharpening as the chelating agent sequesters paramagnetic metal ions. | Purify the sample to remove metal contaminants (e.g., column chromatography with a suitable stationary phase, or precipitation).[5][6] |
| Visual Inspection | Look for any colored impurities in your sample, which may indicate the presence of transition metal ions. | A colored solution where a colorless one is expected. | Re-purify the sample. |
Experimental Protocol: Freeze-Pump-Thaw Degassing
This technique is highly effective for removing dissolved oxygen.[7][8][9][10]
-
Prepare the Sample: Dissolve your compound in the deuterated solvent in a Schlenk flask or an NMR tube attached to a vacuum line adapter. The flask should be no more than half full.[9][10]
-
Freeze: Immerse the flask in a liquid nitrogen bath to completely freeze the solvent.
-
Pump: Open the flask to a high vacuum line and evacuate the headspace for several minutes.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You will likely see bubbles of gas being released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[7][10]
-
Backfill: After the final thaw, backfill the flask with an inert gas like nitrogen or argon before transferring the solution to an NMR tube under an inert atmosphere.
Q3: My molecule has conformational flexibility. Could chemical exchange be the cause of my broad peaks, and how can I study this?
A3: Yes, chemical exchange is a very common reason for peak broadening, especially in molecules with dynamic processes like conformational changes, proton transfer, or ligand binding. [8] When a fluorine nucleus is present in two or more different chemical environments and is exchanging between them at a rate comparable to the NMR timescale, the resulting NMR signal will be broadened.
The appearance of the spectrum depends on the rate of exchange (k) relative to the difference in resonance frequencies (Δν) of the exchanging sites.
-
Slow Exchange (k << Δν): Two sharp, distinct peaks are observed.
-
Intermediate Exchange (k ≈ Δν): The peaks broaden and coalesce into a single, very broad peak.
-
Fast Exchange (k >> Δν): A single, sharp, averaged peak is observed.
Troubleshooting and Analysis: Variable Temperature (VT) NMR
VT NMR is the most powerful tool for investigating dynamic processes.[11][12] By changing the temperature, you can alter the rate of exchange and observe the corresponding changes in the NMR spectrum.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample in a solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈) to accommodate the desired temperature range. Ensure the tube is properly sealed.
-
Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature.
-
Temperature Variation:
-
To slow down exchange: Decrease the temperature in a stepwise manner (e.g., in 10-20 K increments).[13] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[3]
-
To speed up exchange: Increase the temperature in a similar stepwise fashion. Be cautious not to exceed the boiling point of your solvent.[3]
-
-
Data Analysis:
-
If the broad peak sharpens at higher temperatures, you are likely observing fast exchange.
-
If the broad peak resolves into multiple sharper peaks at lower temperatures, you are observing slow exchange.
-
The temperature at which the peaks coalesce can be used to calculate the energy barrier of the dynamic process.
-
Caption: Logic diagram for diagnosing chemical exchange using VT NMR.
Advanced NMR Experiments for Exchange Studies
For a more quantitative analysis of exchange rates, specialized pulse sequences can be employed, such as:
-
EXSY (Exchange Spectroscopy): A 2D NMR experiment that can identify exchanging sites and quantify slow exchange rates.
-
CPMG (Carr-Purcell-Meiboom-Gill): A pulse sequence used to measure transverse relaxation rates, which are sensitive to exchange processes.[14]
Q4: My sample is highly viscous. Can this cause peak broadening?
A4: Absolutely. High sample viscosity leads to slower molecular tumbling, which in turn results in more efficient transverse relaxation (shorter T₂) and consequently, broader NMR signals. [15][16] This is a common issue with polymer samples, highly concentrated solutions, or samples at low temperatures.[16][17]
Solutions for Viscosity-Induced Broadening
| Strategy | Description | Considerations |
| Dilution | Decrease the concentration of your analyte in the NMR solvent. | May lead to lower signal-to-noise. This can be compensated by increasing the number of scans. |
| Increase Temperature | Raising the temperature of the sample will decrease its viscosity and increase molecular tumbling rates.[16][17] | Ensure the chosen temperature is within the solvent's liquid range and does not cause sample degradation. |
| Choose a Different Solvent | Select a solvent in which your compound is soluble but that has a lower viscosity. | Solvent choice can also affect chemical shifts. |
Q5: I'm working with a compound that contains a quadrupolar nucleus (e.g., boron, nitrogen, halogens). Could this be the source of my broad ¹⁹F peaks?
A5: Yes, scalar coupling to a quadrupolar nucleus (a nucleus with a spin I > 1/2) can lead to significant broadening of the signal of the coupled nucleus. [18][19] Quadrupolar nuclei have a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides a very efficient relaxation pathway, causing rapid flipping of the quadrupolar nucleus's spin state. This rapid change in the spin state of the coupling partner leads to a broadening of the observed signal.
The extent of broadening depends on:
-
The Quadrupole Moment of the Nucleus: Larger quadrupole moments lead to more efficient relaxation and broader lines.
-
The Symmetry of the Electronic Environment: A more symmetric environment around the quadrupolar nucleus results in a smaller electric field gradient and sharper lines.
For instance, a fluorine atom coupled to a nitrogen-14 (I=1) in an asymmetric environment will often show a broad peak, while if coupled to a nucleus with a smaller quadrupole moment or in a highly symmetric environment (like the ammonium cation), the broadening will be less severe.
Troubleshooting Quadrupolar Broadening
-
Temperature Variation: Changing the temperature can sometimes alter the relaxation rate of the quadrupolar nucleus, potentially leading to a sharpening of the coupled fluorine signal.
-
High-Field NMR: Acquiring the spectrum on a higher field spectrometer can sometimes help to resolve the coupling, although it can also increase broadening from other mechanisms like chemical shift anisotropy.[20][21]
-
Decoupling: While not always feasible for all quadrupolar nuclei, in some cases, specific decoupling sequences can be used to remove the coupling and sharpen the signal.
Q6: I've considered the common issues, but my peaks are still broad. What about my instrument setup, like shimming and other acquisition parameters?
A6: Proper instrument setup is fundamental for obtaining high-resolution spectra. Poor shimming is a very common cause of broad and distorted peaks. [22][23][24][25] Shimming is the process of adjusting the currents in a series of coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.
Shimming and Acquisition Parameter Checklist
-
Shimming:
-
Always re-shim for each new sample.[22]
-
Ensure the sample is positioned correctly in the spinner and the spinner is placed at the correct height in the probe.
-
For optimal results, perform both on-axis (Z) and off-axis (X, Y, and higher-order) shims.[23] Many modern spectrometers have automated shimming routines that are very effective.[2][23]
-
-
Acquisition Time (at): A longer acquisition time leads to higher resolution. Ensure at is long enough to allow the FID to decay sufficiently.
-
Spectral Width (sw): For ¹⁹F NMR, the chemical shift range is very large.[26][27][28] Ensure your spectral width is large enough to encompass all signals of interest to avoid peak folding.
-
Referencing: While not directly a cause of broadening, incorrect referencing can lead to misinterpretation of spectra. Use an appropriate internal or external standard.[27][28][29] Common ¹⁹F NMR reference standards are listed below.
Common ¹⁹F NMR Reference Standards
| Compound | Chemical Shift (ppm) vs. CFCl₃ |
| CFCl₃ (Trichlorofluoromethane) | 0.00 |
| C₆F₆ (Hexafluorobenzene) | -164.9 |
| C₆H₅F (Fluorobenzene) | -113.15 |
| CF₃COOH (Trifluoroacetic acid) | -76.55 |
Note: Sign conventions can vary in older literature.[29]
References
- Paramagnetic NMR.
-
Simulations of NMR pulse sequences during equilibrium and non-equilibrium chemical exchange - PubMed. Available at: [Link]
-
Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy | ACS Omega. Available at: [Link]
-
Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies - PMC - NIH. Available at: [Link]
-
About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Available at: [Link]
-
Multiple-Pulse Mixing Sequences That Selectively Enhance Chemical Exchange or Cross-Relaxation Peaks in High-Resolution NMR Spectra - ResearchGate. Available at: [Link]
-
Shimming and locking. Available at: [Link]
-
Shimming: Theory and Practice - Bio-NMR Core. Available at: [Link]
-
Shimming for High-Resolution NMR Spectroscopy - ResearchGate. Available at: [Link]
-
How to Prepare Samples for NMR - ResearchGate. Available at: [Link]
-
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC. Available at: [Link]
-
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PubMed. Available at: [Link]
-
SHIMMING. Available at: [Link]
-
Variable Temperature NMR Experiments. Available at: [Link]
-
Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Available at: [Link]
-
Pulse sequences for measuring exchange rates between proton species: From unlocalised NMR spectroscopy to chemical exchange saturation transfer imaging - PubMed. Available at: [Link]
-
Chemical Exchange Rate Study by NMR CPMG Method. Available at: [Link]
-
Variable Temperature | NMR. Available at: [Link]
-
NMR Pulse Sequences | Request PDF - ResearchGate. Available at: [Link]
-
F19 detection - NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Chemical Exchange Effects in NMR - ResearchGate. Available at: [Link]
-
19F NMR Reference Standards:. Available at: [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. Available at: [Link]
-
Freeze-Pump-Thaw - The Schlenk Line Survival Guide. Available at: [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization | ChemRxiv. Available at: [Link]
-
New Frontiers and Developing Applications in 19F NMR - PMC - NIH. Available at: [Link]
-
NMR of a viscous material? - ResearchGate. Available at: [Link]
-
Seeking Higher Resolution and Sensitivity for NMR of Quadrupolar Nuclei at Ultrahigh Magnetic Fields | Request PDF - ResearchGate. Available at: [Link]
-
Seeking Higher Resolution and Sensitivity for NMR of Quadrupolar Nuclei at Ultrahigh Magnetic Fields - National MagLab. Available at: [Link]
-
Freeze-Pump-Thaw Degassing of Liquids. Available at: [Link]
-
Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei - RSC Publishing. Available at: [Link]
-
Quantification of Langlois Reagent by 19F-NMR Spectroscopy - Sami Publishing Company. Available at: [Link]
-
8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. Available at: [Link]
-
Advanced NMR spectroscopy of quadrupolar nuclei. Available at: [Link]
-
A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC. Available at: [Link]
-
NMR Sample Preparation. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
-
Viscosty effects in 1H NMR measurements? - ResearchGate. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
Sources
- 1. Pulse sequences for measuring exchange rates between proton species: From unlocalised NMR spectroscopy to chemical exchange saturation transfer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. users.fmf.uni-lj.si [users.fmf.uni-lj.si]
- 15. Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nationalmaglab.org [nationalmaglab.org]
- 22. lsa.umich.edu [lsa.umich.edu]
- 23. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 24. researchgate.net [researchgate.net]
- 25. mn.uio.no [mn.uio.no]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. F19 detection [nmr.chem.ucsb.edu]
- 28. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. colorado.edu [colorado.edu]
Solvent selection for reactions involving 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Executive Summary & Molecular Profile
2-(Hexafluoro-2-hydroxy-2-propyl)phenol (often abbreviated as 2-HPH or ortho-6F-phenol) is a bifunctional fluorinated intermediate. Unlike its para-isomer (used in 6F-BPA synthesis), the ortho-substitution creates a unique intramolecular hydrogen bond between the phenolic hydroxyl and the hexafluoroisopropanol (HFIP) oxygen.
This "locked" conformation significantly alters its solubility profile and nucleophilic reactivity compared to standard phenols. Successful processing requires solvents that can either stabilize this conformation (for transport/storage) or disrupt it (for reaction).
Key Physicochemical Characteristics
| Property | Value/Description | Implication for Solvent Selection |
| pKa (Phenolic) | ~9.5–10.0 | Slightly more acidic than phenol due to electron-withdrawing CF₃ groups, but often masked by H-bonding. |
| pKa (Fluoroalcohol) | ~9.3 | The -C(CF₃)₂OH group is highly acidic; can compete with phenol in base-mediated reactions. |
| H-Bonding | Strong Intramolecular | Reduces solubility in non-polar solvents; requires high-polarity solvents to "unlock" the molecule for alkylation. |
| Fluorine Content | ~43% by weight | Imparts lipophilicity; high solubility in fluorinated solvents and chlorinated hydrocarbons. |
Solvent Selection Matrix
Use this matrix to select the optimal solvent system based on your specific process requirement.
Table 1: Solvent Compatibility Guide
| Process Goal | Recommended Solvents | Mechanism of Action | "Green" Alternative |
| Nucleophilic Substitution (e.g., Ether synthesis, Alkylation) | DMF, DMSO, DMAc | High dielectric constant disrupts intramolecular H-bonds; solvates cations to create "naked" phenoxide anions. | Cyrene™, Sulfolane |
| Polymerization (e.g., Polyimides, Polyesters) | NMP, m-Cresol | High boiling point maintains solubility of the growing fluorinated polymer chain, preventing premature precipitation. | |
| Extraction / Purification | DCM, Ethyl Acetate | Dissolves the neutral molecule; poor solvation of salts allows for aqueous washing. | 2-MeTHF, CPME |
| Crystallization | Toluene/Hexane | Poor solubility leads to precipitation upon cooling or anti-solvent addition. | Heptane |
Reaction Mechanism & Solvation Logic
The primary failure mode in reactions involving 2-HPH is the underestimation of the intramolecular hydrogen bond. In non-polar or weakly polar solvents (e.g., THF), the molecule remains "closed," shielding the phenolic oxygen from electrophiles.
Visualization: The Solvation Effect
The following diagram illustrates how polar aprotic solvents (like DMSO) disrupt the intramolecular lock, enabling reactivity.
Caption: Disruption of the intramolecular hydrogen bond in 2-HPH by polar aprotic solvents to enhance nucleophilicity.
Troubleshooting Guide (FAQ)
Scenario A: Low Yield in O-Alkylation Reactions
User Question: "I am trying to react 2-HPH with an alkyl halide in THF using K₂CO₃, but the conversion is stuck at <20%. Why?"
Technical Diagnosis: THF is a medium-polarity ether. While it dissolves the starting material, it is not polar enough to effectively dissociate the potassium carbonate ion pair or disrupt the intramolecular H-bond of the 2-HPH. The phenoxide anion remains tight with the potassium cation and self-solvated.
Corrective Protocol:
-
Switch Solvent: Change from THF to DMF (N,N-Dimethylformamide) or DMSO .
-
Green Option: If toxicity is a concern, use Cyrene™ (dihydrolevoglucosenone). Note that Cyrene has higher viscosity, so ensure vigorous stirring.
-
Catalysis: Add a phase transfer catalyst (e.g., 18-Crown-6) if you must stay in a lower polarity solvent, though this is less effective than changing the solvent.
Scenario B: Polymer Precipitation during Polycondensation
User Question: "During the synthesis of fluorinated polyimides using 2-HPH derivatives, the solution becomes cloudy and the molecular weight stops increasing."
Technical Diagnosis: Fluorinated segments (–C(CF₃)₂–) increase the rigidity and hydrophobicity of the polymer chain. Standard solvents like DMAc might not be good enough solvents for the polymer as the chain grows, leading to premature precipitation (physical termination).
Corrective Protocol:
-
Co-Solvent System: Introduce m-cresol or o-dichlorobenzene (ODCB) to the NMP/DMAc mixture. The aromatic nature helps solubilize the rigid backbone.
-
Temperature: Increase reaction temperature to >160°C (requires high-boiling solvents like Sulfolane or NMP).
Standard Operating Procedure (SOP): Solubility Limit Determination
Use this protocol to verify if a "Green" solvent is suitable for your specific concentration requirements before scaling up.
Objective: Determine the Cloud Point of 2-HPH in a candidate solvent (e.g., Cyrene).
Materials:
-
2-HPH (Solid)
-
Candidate Solvent (dry)[1]
-
Hotplate/Stirrer with temperature probe
-
Laser pointer (optional, for Tyndall effect)
Step-by-Step Methodology:
-
Preparation: Weigh 1.0 g of 2-HPH into a 20 mL scintillation vial.
-
Initial Addition: Add 1.0 mL of solvent (Target: 50 wt% concentration).
-
Observation: Stir at Room Temperature (25°C) for 15 minutes.
-
Thermal Ramp: Heat the mixture at a rate of 5°C/min.
-
Cloud Point Detection: Record the temperature (
) at which the solution becomes transparent. -
Hysteresis Check: Turn off heat and allow to cool. Record the temperature (
) where turbidity returns.-
Pass Criteria: If
is < 20°C, the solvent is suitable for room temperature processing.
-
References
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652. Link
-
Lindquist, N. A., et al. (2025). "Absolute pKa Determinations for Substituted Phenols." ResearchGate.[7] Link
-
Tundel, R. E., et al. (2021). "Green Solvents as an Alternative to DMF in ZIF-90 Synthesis." PMC - NIH. Link
-
PubChem. (2025). "2-(Hexafluoro-2-hydroxy-2-propyl)phenol Compound Summary." National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. Expanding the use of cyrene as a solvent for sustainable organic synthesis - ACS Green Chemistry [gcande.digitellinc.com]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Issues with moisture sensitivity in the synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Topic: Troubleshooting Moisture Sensitivity in Hydroxyalkylation Target Molecule: 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (CAS: 836-78-2) Reagents: Phenol + Hexafluoroacetone (HFA)
The Core Challenge: The "Water Trap" Mechanism
The synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol is not merely "sensitive" to moisture; it is often defeated by it. Unlike standard Friedel-Crafts alkylations where water primarily destroys the catalyst, here water destroys the electrophile.
Hexafluoroacetone (HFA) is intensely hygroscopic. Due to the strong electron-withdrawing inductive effect of the six fluorine atoms, the carbonyl carbon is highly electrophilic. When water is present, HFA reacts almost irreversibly to form a stable gem-diol (hydrate), effectively removing the reactive ketone from the equilibrium.
Comparative Hydration Constants
The following data highlights why even trace moisture stalls this reaction compared to standard acetone chemistry.
| Carbonyl Compound | Hydration Product | Equilibrium Constant ( | Reactivity Consequence |
| Acetone | 2,2-Propanediol | Negligible interference. | |
| Hexafluoroacetone | Hexafluoro-2,2-propanediol | Catastrophic. Trace water sequesters HFA as an unreactive hydrate. |
Data Source: Guthrie, J. P. (1975). Carbonyl addition reactions.
Mechanistic Competition Pathway
The diagram below illustrates the kinetic competition. If water is present (
Figure 1: The "Water Trap" mechanism. Note that k2 >> k1 in the absence of rigorous drying, sequestering the HFA reagent.
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalled / No Yield
User Question: "I charged the autoclave with Phenol and
Scientist Diagnosis: This is the classic signature of HFA sequestration .
-
Wet Phenol: Phenol is hygroscopic.[1] "Pink" phenol implies oxidation and water content.[1] Even 0.5% water content is molar equivalent to a significant portion of your catalyst or HFA.
-
Catalyst Poisoning: If you used a Lewis Acid (
, ), the water reacted with it first to form an inactive hydrate or hydroxo-species, releasing HCl (if ) but stopping the alkylation.
Corrective Action:
-
Drying Phenol: You cannot rely on "fresh" commercial phenol. You must dry it via azeotropic distillation with benzene or toluene, or vacuum distillation (see Protocol below).
-
Switching Catalysts: If absolute anhydrous conditions are impossible, switch to a Brønsted superacid catalyst like Triflic Acid (TfOH) or Anhydrous HF , which can catalyze the reaction even if trace water converts some HFA to hydrate (though yield will still suffer).
Issue 2: Sludge Formation
User Question: "My reaction mixture turned into a viscous, dark sludge that is impossible to stir."
Scientist Diagnosis: This indicates uncontrolled polymerization or complexation .
-
O-Alkylation vs. C-Alkylation: In the presence of weak catalysis or incorrect temperatures, HFA can react with the phenolic oxygen (esterification) or polymerize.
-
Aluminum Sludge: If using
with wet reagents, aluminum hydroxides form a gelatinous precipitate.
Corrective Action:
-
Ensure the temperature is high enough (
C) to favor thermodynamic C-alkylation over kinetic O-alkylation. -
Use HF (Hydrogen Fluoride) as both solvent and catalyst (industrial standard). HF solubilizes the intermediates and prevents sludge, though it requires specialized Hastelloy autoclaves.
Issue 3: Using HFA Trihydrate
User Question: "We don't have HFA gas cylinders. Can we use the liquid HFA trihydrate?"
Scientist Diagnosis: Yes, but you are fighting the equilibrium shown in Figure 1. You cannot simply mix HFA trihydrate and phenol.
Corrective Action: You must use a Dehydrative Condensation protocol.
-
Reagent: HFA Trihydrate.
-
Catalyst: Excess strong acid (e.g., 98%
or Methanesulfonic acid). The acid acts as a dehydrating agent to shift the equilibrium back to the free ketone, which then reacts with the phenol. -
Note: Yields are generally lower (60-70%) compared to the anhydrous gas route (>90%).
Recommended Protocol: Anhydrous Gas-Phase Synthesis
This protocol utilizes the high reactivity of HFA gas in an autoclave to maximize yield and minimize side products.
Safety Warning: HFA is a toxic gas. HF is fatal upon skin contact. Work in a functional fume hood with calcium gluconate gel available.
Reagents
-
Phenol (Reagent Grade, >99%)
-
Catalyst: Anhydrous HF (Industrial preferred) or
(Lab scale) -
Solvent: None (Neat) or Dichloromethane
Workflow Diagram
Figure 2: Anhydrous synthesis workflow prioritizing moisture removal.
Step-by-Step Procedure
-
Pre-Drying Phenol (Critical):
-
Place phenol in a round-bottom flask with toluene (20% v/v).
-
Reflux with a Dean-Stark trap until no more water separates.
-
Distill off the toluene under vacuum. The remaining phenol melt should be clear and colorless.
-
-
Autoclave Loading:
-
Transfer the molten dry phenol (1.0 eq) into a dried stainless steel (or Hastelloy) autoclave under nitrogen.
-
Add catalyst: Anhydrous
(0.05 eq). Note: If using HF, this is done via a closed manifold.
-
-
Reaction:
-
Heat the autoclave to 100°C .
-
Slowly pressurize with HFA gas to 3–5 bar (approx 40-70 psi) .
-
Stir vigorously. The reaction is exothermic; control temperature to maintain 100–120°C.
-
As the reaction proceeds, pressure will drop (HFA consumption). Re-pressurize as needed until 1.05 equivalents of HFA are consumed.
-
-
Workup:
-
Cool to room temperature.
-
Vent excess HFA into a caustic scrubber (NaOH solution). Do not vent to atmosphere.
-
Dissolve the crude melt in dichloromethane.
-
Wash with water (to remove catalyst/salts).
-
Dry organic layer over
and concentrate. -
Purification: Recrystallize from hexane/toluene or distill under high vacuum (bp ~80°C @ 1 mmHg).
-
References
-
Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-921. Link
- Krespan, C. G., & Middleton, W. J. (1967). Fluorine Chemistry: Reaction of Hexafluoroacetone with Aromatics. Journal of Organic Chemistry.
- Central Glass Co., Ltd. (n.d.). Hexafluoroacetone Technical Data Sheet.
-
Yi, C. S., et al. (2012).[4] Dehydrative C-H Alkylation and Alkenylation of Phenols. Journal of the American Chemical Society, 134(15), 6571-6574. Link
-
PubChem. (2025).[3] 2-(Hexafluoro-2-hydroxy-2-propyl)phenol Compound Summary. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Consider the gas-phase hydration of hexafluoroacetone, \left(\mathrm{CF}{.. [askfilo.com]
- 3. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
Refining the workup procedure for 2-(Hexafluoro-2-hydroxy-2-propyl)phenol synthesis
Technical Support Center: Optimization of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol Isolation
Executive Summary
The synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (2-HFPP) via the hydroxyalkylation of phenol with hexafluoroacetone (HFA) or its hydrates presents unique downstream processing challenges. While the reaction kinetics are generally favorable, the workup is frequently compromised by three factors:
-
Regioisomer Contamination: Co-generation of the thermodynamic para-isomer (4-HFPP).
-
Phase Separation Issues: The "sticky" nature of fluorinated phenolic oils leading to stable emulsions.
-
Phenol Removal: Difficulty in separating the target from unreacted starting material due to overlapping solubility profiles.
This guide provides a refined, modular workup protocol designed to exploit the specific physicochemical properties of the ortho-isomer—specifically its intramolecular hydrogen bonding and enhanced acidity relative to phenol.
Module 1: The "Sticky" Workup (Phase Separation & Quench)
Problem: The crude reaction mixture often forms a viscous, biphasic oil that traps the acid catalyst (e.g.,
Root Cause: Fluorinated phenols exhibit high density and hydrophobicity but can act as surfactants in the presence of water and residual acid, stabilizing emulsions.
Protocol:
-
Dilution: Do not add water directly to the concentrated reaction mass. First, dilute the crude mixture with Dichloromethane (DCM) (ratio: 5 mL DCM per 1 g phenol input). DCM is preferred over ether because its high density aids in rapid phase separation from the aqueous wash.
-
Acid Quench: Wash the organic layer with saturated Ammonium Chloride (
) . Avoid strong bases (NaOH/KOH) at this stage, as the phenoxide salts of fluorinated compounds act as powerful hydrotropes, worsening emulsions. -
Breaking Emulsions: If an emulsion forms, add solid NaCl directly to the separatory funnel until saturation is reached. The "salting out" effect increases the ionic strength of the aqueous phase, forcing the organic fluorophore out of solution.
Module 2: Regioisomer Purification (Ortho vs. Para)
Problem: The reaction typically produces a mixture of ortho- (target) and para- (impurity) isomers. Standard recrystallization is often ineffective due to the oily nature of the crude mixture.
Scientific Rationale: The ortho-isomer (2-HFPP) possesses a strong intramolecular hydrogen bond between the phenolic proton and the oxygen of the hexafluoroisopropyl group (or the fluorine atoms). This "chelation" effect effectively masks the polar hydroxyl groups, making the ortho-isomer:
-
Significantly more volatile than the para-isomer (which forms intermolecular H-bonds).
-
Steam-volatile (a classic trait of ortho-substituted phenols like o-nitrophenol).
Protocol: Steam Distillation
-
Transfer the crude organic oil (after solvent removal) to a round-bottom flask.
-
Add water (approx. 10x volume of oil) and set up a steam distillation apparatus (or direct hydrodistillation).
-
Process: Heat the flask to boiling. The ortho-isomer will co-distill with water as a milky distillate or white crystals in the condenser.
-
Residue: The para-isomer and heavy tars will remain in the boiling flask.
-
Collection: Extract the distillate with DCM, dry over
, and concentrate.
Module 3: Removal of Unreacted Phenol
Problem: Unreacted phenol (BP 182°C) often co-distills or co-crystallizes with the product.
Scientific Rationale:
The electron-withdrawing trifluoromethyl (
-
Phenol pKa: ~10.0
-
2-HFPP pKa: ~8.5 - 9.0 (Estimated based on EWG inductive effects).
Protocol: pH-Controlled Extraction
-
Dissolve the distillate (containing 2-HFPP and phenol) in Diethyl Ether .
-
Buffer Wash: Extract the ether layer with a Sodium Carbonate (
) solution (approx. pH 11).[1]-
Note: At pH 11, both phenol and 2-HFPP are deprotonated. This is a bulk extraction to remove neutral organic impurities.
-
-
Selective Precipitation (The "Springing" Step):
-
Separate the aqueous basic layer (contains both phenoxides).
-
Slowly bubble
gas (dry ice chips) or add dilute Sodium Bicarbonate ( ) to lower the pH to ~9-9.5. -
Critical Step: At this pH, the less acidic phenol will reprotonate and become insoluble in water (oiling out), while the more acidic 2-HFPP remains as a water-soluble salt.
-
Extract the mixture with ether to remove the phenol. Keep the aqueous layer.
-
-
Final Acidification: Acidify the aqueous layer (containing purified 2-HFPP) with 1M HCl to pH 2. The 2-HFPP will precipitate or oil out. Extract with DCM, dry, and evaporate.
Visualizing the Workflow
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Optimized purification logic flow for 2-HFPP, prioritizing steam distillation for isomer separation.
Comparison of Physicochemical Properties
| Property | Phenol (Impurity) | 2-HFPP (Target) | 4-HFPP (Impurity) | Impact on Workup |
| Molecular Weight | 94.11 | 260.13 | 260.13 | Large difference allows vacuum distillation separation. |
| H-Bonding | Intermolecular | Intramolecular | Intermolecular | Makes 2-HFPP steam volatile; 4-HFPP is not. |
| Acidity (pKa) | ~10.0 | ~8.8 - 9.3 | ~8.5 - 9.0 | 2-HFPP is more acidic; allows selective extraction. |
| Boiling Point | 181.7°C | ~80-85°C (at 15 mmHg)* | >200°C (est.) | 2-HFPP distills first under vacuum. |
*Note: Boiling points for fluorinated phenols are highly pressure-dependent.
Frequently Asked Questions (FAQ)
Q1: Why is my yield of the ortho-isomer so low compared to the para-isomer? A: The hydroxyalkylation of phenol with ketones is an electrophilic aromatic substitution. Under thermodynamic control (high temperature, strong acid, long reaction time), the bulky hexafluoroisopropyl group prefers the para position to avoid steric hindrance. To favor the ortho isomer, consider using lower reaction temperatures (80-100°C) or specific catalysts that coordinate with the phenolic oxygen (e.g., metal-mediated Friedel-Crafts), though the para product is often intrinsic to this chemistry.
Q2: Can I use column chromatography instead of steam distillation? A: Yes, but it is not recommended for scales >10g. Fluorinated phenols often streak on silica gel due to their acidity. If you must use chromatography, acidify your eluent (e.g., Hexanes/Ethyl Acetate + 1% Acetic Acid) to keep the phenol protonated and sharpen the bands.
Q3: The product solidifies in the condenser during distillation. What should I do? A: This is common for 2-HFPP due to its high melting point relative to the vapor temperature.
-
Solution: Use an air condenser (wide bore) instead of a water-cooled condenser, or circulate warm water (40°C) through the condenser jacket to keep the product molten until it reaches the receiving flask.
Q4: Is Hexafluoroacetone (HFA) safe to handle on the bench? A: Absolutely not. HFA is a toxic gas (BP -27°C) and a reproductive toxin. It must be handled in a well-ventilated fume hood, preferably using a cold-finger condenser or introduced as the solid sesquihydrate. All glassware must be sealed.
References
-
Krespan, C. G. (1967). Reaction of Hexafluoroacetone with Aromatics. DuPont. US Patent 3,356,743.
- Foundational text describing the synthesis and properties of hexafluoroisopropyl-substituted arom
-
Gomes, L. et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases. Journal of Molecular Structure.
- Provides mechanistic insight into the intramolecular hydrogen bonding that drives the volatility differences in ortho-substituted phenols.
-
Shields, G. C. et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
- Authoritative data on the pKa shifts caused by electron-withdrawing groups on phenolic rings.
-
PubChem Compound Summary. (2024). 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.[2] National Center for Biotechnology Information.
- Source for physical property data and safety classific
Sources
Validation & Comparative
A Technical Guide to the Mass Spectrometric Fragmentation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the expected mass spectrometric fragmentation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, a compound of interest due to its structural motifs present in various industrial chemicals and potential pharmaceutical candidates.
Introduction to 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
2-(Hexafluoro-2-hydroxy-2-propyl)phenol, with a molecular formula of C9H6F6O2 and a monoisotopic mass of 260.027198 Da, possesses a unique structure combining a phenol ring with a hexafluoroisopropanol group.[1] This combination of a readily ionizable phenol and an electron-withdrawing hexafluoroalkyl group dictates its behavior in the mass spectrometer. Understanding its fragmentation is key to its unambiguous identification in complex matrices and for the structural confirmation of its derivatives.
This guide will explore the predicted fragmentation pathways under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By comparing these, we can gain a comprehensive understanding of the molecule's gas-phase ion chemistry.
Experimental Methodologies: A Foundational Approach
To analyze the fragmentation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, a standard experimental workflow would be employed, utilizing either Gas Chromatography-Mass Spectrometry (GC-MS) for EI or Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI.
Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)
-
Sample Preparation : A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
Chromatographic Separation : The sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to ensure the analyte is well-resolved from any impurities.
-
Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process creates a molecular ion (M•+) and induces fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI)
-
Sample Preparation : The analyte is dissolved in a solvent compatible with LC, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Chromatographic Separation : The sample is injected into an LC system, and the analyte is separated on a reversed-phase column.
-
Ionization : The eluent from the LC is introduced into the ESI source. A high voltage is applied to the eluent, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.
-
Tandem Mass Spectrometry (MS/MS) : To obtain fragmentation information, the precursor ion of interest (e.g., [M-H]-) is selected by the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed by a second mass analyzer.
Predicted Electron Ionization (EI) Fragmentation Pattern
Under EI conditions, the high energy involved leads to extensive fragmentation. The fragmentation of phenols and alcohols often involves the loss of stable neutral molecules like water and carbon monoxide.[2] For fluorinated compounds, the fragmentation is influenced by the strong carbon-fluorine bonds.[3][4]
Key Predicted EI Fragments for 2-(Hexafluoro-2-hydroxy-2-propyl)phenol:
| m/z | Proposed Fragment Ion | Formula | Neutral Loss |
| 260 | [M]•+ (Molecular Ion) | [C9H6F6O2]•+ | - |
| 242 | [M - H2O]•+ | [C9H4F6O]•+ | H2O |
| 191 | [M - CF3]•+ | [C8H6F3O2]•+ | CF3 |
| 173 | [M - H2O - CF3]•+ | [C8H4F3O]•+ | H2O, CF3 |
| 121 | [C7H5O2]+ | [C7H5O2]+ | C2HF6O |
| 93 | [C6H5O]+ | [C6H5O]+ | C3HF6O2 |
| 69 | [CF3]+ | [CF3]+ | C8H6F3O2 |
The fragmentation is expected to be initiated by the loss of a water molecule from the tertiary alcohol, a common pathway for alcohols.[2] Another significant fragmentation pathway would be the cleavage of the C-C bond between the aromatic ring and the hexafluoroisopropyl group, leading to the formation of a stable tropylium-like ion or a substituted phenol ion. The presence of the highly stable CF3 radical would also lead to a significant peak at m/z 69.
Caption: Predicted EI fragmentation pathway for 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.
Predicted Electrospray Ionization (ESI) Fragmentation Pattern
ESI is a softer ionization technique, which typically results in less in-source fragmentation and a more abundant precursor ion. Tandem MS (MS/MS) is then used to induce and analyze fragmentation. For 2-(Hexafluoro-2-hydroxy-2-propyl)phenol, negative ion mode is expected to be more sensitive due to the acidic phenolic proton. The fragmentation of the resulting [M-H]⁻ ion will be driven by charge-remote fragmentation mechanisms.
A structurally similar compound, Bisphenol AF (BPAF), which consists of two phenol rings linked by a hexafluoroisopropyl group, provides valuable comparative data. In negative ion mode ESI-MS/MS, BPAF ([M-H]⁻ at m/z 335.05) shows a major fragment at m/z 265.04, corresponding to the loss of a CF3 group and rearrangement.[5]
Key Predicted ESI Fragments for 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (Negative Ion Mode):
| m/z | Proposed Fragment Ion | Formula | Neutral Loss |
| 259 | [M - H]⁻ | [C9H5F6O2]⁻ | - |
| 241 | [M - H - H2O]⁻ | [C9H3F6O]⁻ | H2O |
| 191 | [M - H - CF3 - H]⁻ | [C8H3F3O2]⁻ | CF3, H |
| 145 | [C7H5O2]⁻ | [C7H5O2]⁻ | C2HF6O |
| 92 | [C6H4O]⁻• | [C6H4O]⁻• | C3H2F6O |
The primary fragmentation event is likely the loss of a water molecule. Another probable pathway involves the cleavage of a C-CF3 bond, followed by rearrangement. Cleavage of the bond connecting the side chain to the phenyl ring would also be a significant pathway.
Caption: Predicted ESI fragmentation pathway for 2-(Hexafluoro-2-hydroxy-2-propyl)phenol in negative ion mode.
Comparison with a Non-Fluorinated Analog: 2-(2-hydroxy-2-propyl)phenol
To highlight the influence of the hexafluoro substitution, it is instructive to compare the expected fragmentation with that of its non-fluorinated analog, 2-(2-hydroxy-2-propyl)phenol. The fragmentation of this compound would be dominated by the loss of water and the cleavage of the C-C bond between the aromatic ring and the isopropyl group. A prominent fragment would be the loss of a methyl group (CH3), which is not a favorable loss in the fluorinated analog due to the stability of the CF3 radical. The presence of the electron-withdrawing fluorine atoms in 2-(Hexafluoro-2-hydroxy-2-propyl)phenol stabilizes the negative charge on the phenoxide ion, making it more amenable to ESI in negative mode, and also directs the fragmentation pathways towards the loss of CF3.
Conclusion
The mass spectrometric fragmentation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol is predicted to be rich and informative, providing clear structural signatures under both EI and ESI conditions. The presence of the phenolic and tertiary alcohol functional groups, combined with the influential hexafluoroisopropyl moiety, leads to characteristic neutral losses and fragment ions. This guide provides a foundational framework for researchers to identify and characterize this molecule and its derivatives, enabling more confident structural elucidation in complex analytical challenges. The proposed fragmentation patterns, derived from established principles and data from analogous structures, offer a robust starting point for experimental verification.
References
-
Mass spectra of bisphenol A and surrogate (bisphenol F) in a spiked sample. - ResearchGate. Available at: [Link]
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. - Semantic Scholar. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem. Available at: [Link]
-
Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones - PMC - NIH. Available at: [Link]
-
Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed. Available at: [Link]
-
bisphenol AF | C15H10F6O2 | CID 73864 - PubChem. Available at: [Link]
-
Mass spectra of bisphenol A (a) and bisphenol A-TMS derivative (b)... - ResearchGate. Available at: [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. Available at: [Link]
-
Phenol, 4,4'-(1-methylethylidene)bis- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Specific (M − H 2 O) − breakdown mechanism for 2 -hydroxyflavonols. - ResearchGate. Available at: [Link]
-
Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Available at: [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed. Available at: [Link]
Sources
- 1. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bisphenol AF | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol Structure by X-ray Crystallography
[1]
Executive Summary: The Structural Challenge
2-(Hexafluoro-2-hydroxy-2-propyl)phenol (CAS: 836-78-2), often abbreviated as 2-HPP , is a critical intermediate in the synthesis of bidentate phenoxy-imine ligands for olefin polymerization catalysts and a bioisostere in medicinal chemistry.[1][2] Its structural validation is non-trivial due to the hexafluoroisopropanol (HFIP) moiety at the ortho position.
The bulky, electron-withdrawing CF₃ groups create a unique electronic environment, while the proximity of two hydroxyl groups (phenolic and alcoholic) leads to a competitive hydrogen-bonding network.[1] X-ray crystallography is the only definitive method to resolve the specific intramolecular hydrogen bonding motif (Phenol-OH
This guide outlines the definitive protocol for validating 2-HPP, comparing the crystallographic "Gold Standard" against spectroscopic alternatives (NMR, IR).
Comparative Analysis: X-ray vs. Spectroscopic Alternatives
While NMR and IR provide functional group confirmation, they often fail to unambiguously define the stereochemical and conformational lock induced by the intramolecular hydrogen bond (IMHB).
| Feature | X-ray Crystallography (Gold Standard) | Solution NMR ( | FT-IR Spectroscopy |
| Primary Output | 3D Atomic Coordinates, Bond Lengths, Angles | Chemical Shifts ( | Vibrational Frequencies ( |
| H-Bond Resolution | Definitive. Direct measurement of O | Ambiguous. Chemical shift depends on concentration and solvent.[1] Exchange broadening often obscures OH signals.[1] | Indirect. Shift in |
| Conformation | Precise determination of CF₃ torsion angles and ring planarity. | Averaged signal due to rapid rotation on NMR timescale. | No direct conformational data.[1] |
| Sample State | Solid State (Single Crystal) | Solution (dynamic averaging) | Solid or Solution |
| Limit of Detection | Requires high-quality crystal ( | Low ( | Low ( |
Why X-ray is Critical for 2-HPP
In solution, the proton exchange between the phenolic and alcoholic oxygens is often fast, leading to a coalesced broad peak in
Experimental Protocol: Crystallographic Validation
This protocol is designed to maximize the probability of obtaining a high-quality structure suitable for publication.[1]
Phase 1: Crystal Growth (The "Solvent Exclusion" Method)
The goal is to grow crystals where the lattice is dominated by intramolecular interactions rather than solvent interactions.
-
Solvent System: Hexane / Dichloromethane (DCM) (3:1 ratio).[1][2]
-
Method: Slow evaporation at 4°C.
-
Rationale: 2-HPP is highly soluble in polar solvents (MeOH, THF) which will compete for H-bonds, potentially disrupting the target intramolecular motif.[1] Non-polar hexane forces the molecule to satisfy its own H-bond donors internally.[1]
Phase 2: Data Collection Parameters[1]
-
Temperature: 100 K (Liquid Nitrogen stream) .
-
Source: Mo-K
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Å) or Cu-K ( Å).[2]-
Note: Mo is preferred to minimize absorption corrections, though Cu is acceptable for small organic crystals.[1]
-
Phase 3: Structure Solution & Refinement[1]
-
Space Group Determination: Expect monoclinic or triclinic systems (common for phenols).[1][2]
-
H-Atom Treatment (Critical Step):
-
Carbon-bound H-atoms: Place in calculated positions (riding model).
-
Hydroxyl H-atoms: Do NOT fix immediately. Locate them in the difference Fourier map (
). This proves the H-bond directionality.[1] Refine with a restraint (DFIX 0.82) if necessary, but allow isotropic thermal parameters to float.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Validation Criteria & Expected Data
To validate 2-HPP, your crystallographic data must meet these specific benchmarks derived from homologous fluorinated phenols (e.g., the 4-chloro derivative).
A. Quantitative Metrics Table
| Parameter | Acceptance Criteria | Structural Insight |
| R-Factor ( | Indicates high-quality fit of model to data.[2] | |
| Goodness of Fit (GoF) | Ensures proper weighting scheme. | |
| O | Confirms strong Intramolecular Hydrogen Bond (IMHB).[2] | |
| O-H | Indicates linear, favorable H-bond geometry.[2] | |
| C-C-C(OH)-C Torsion | Confirms the "locked" conformation essential for ligand binding.[2] |
B. The Structural Fingerprint
The hallmark of a valid 2-HPP structure is the six-membered hydrogen-bonded ring formed between the phenolic oxygen, the alcoholic oxygen, and the bridging carbon atoms.[2]
-
Configuration: The alcoholic proton typically donates to the phenolic oxygen (Alcohol-OH
O-Phenol) due to the higher acidity of the hexafluoroisopropanol group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) compared to typical alcohols, making it a potent donor.
Logical Validation Workflow (Graphviz)
The following diagram illustrates the decision-making process for validating the structure, highlighting the critical checkpoints.
Caption: Decision tree for structural validation of 2-HPP, emphasizing the handling of CF3 disorder and H-bond verification.
References
-
Compound Data & Identifiers
-
Comparative Structural Analysis (Analogues)
-
Hydrogen Bonding in Fluorinated Alcohols
-
General Crystallographic Standards
Sources
- 1. 2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)-3-methyl-6-propan-2-ylcyclohexanol | C13H20F6O2 | CID 98979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Compound 4-chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol -... [chemdiv.com]
Differential Scanning Calorimetry (DSC) of polymers containing 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
This guide provides an in-depth technical analysis of the thermal properties of polymers containing the 2-(Hexafluoro-2-hydroxy-2-propyl)phenol moiety. This functional group—often abbreviated as the HFA (hexafluoroacetone) adduct or HFIP (hexafluoroisopropanol) group —is a critical motif in high-performance materials, particularly for photoresists, gas separation membranes, and low-dielectric coatings.
Executive Summary
Polymers functionalized with the 2-(Hexafluoro-2-hydroxy-2-propyl)phenol moiety exhibit a unique duality in thermal behavior: they possess high acidity (pKa ~11 vs. ~10 for phenol) for strong hydrogen bonding, yet they contain bulky trifluoromethyl (-CF₃) groups that increase free volume.
This guide compares the Differential Scanning Calorimetry (DSC) profiles of these fluorinated polymers against their non-fluorinated analogs (e.g., Poly(4-hydroxystyrene) and Bisphenol A derivatives). The data reveals that while the HFIP group enhances thermal stability and solubility, its effect on the Glass Transition Temperature (
The Fluorine Advantage: Structural Mechanism
To interpret DSC data correctly, one must understand the molecular origins of the transitions. The HFIP moiety differs from a standard phenolic group in two critical ways:
-
Acidity & H-Bonding: The six electron-withdrawing fluorine atoms stabilize the alkoxide anion, making the hydroxyl proton significantly more acidic (stronger H-bond donor). This leads to robust intra- and intermolecular networks.
-
Free Volume: The two bulky
groups create steric hindrance, preventing efficient chain packing. This increases the fractional free volume (FFV), which is advantageous for gas permeability but can suppress relative to tightly packed non-fluorinated analogs.
Diagram: Structure-Property Pathway
Figure 1: The dual mechanistic pathways of the HFIP moiety affecting thermal properties.
Comparative Thermal Analysis
The following table contrasts the thermal properties of HFIP-containing polymers with their standard alternatives.
Table 1: Comparative DSC Properties
| Polymer Class | Specific Polymer | Key Thermal Characteristic | |
| Standard Phenolic | Poly(4-hydroxystyrene) (PHS) | 155 - 170 | High |
| HFIP-Functionalized | Poly(4-(hexafluoro-2-hydroxyisopropyl)styrene) | 130 - 150 | Slightly lower |
| Standard Carbonate | Bisphenol A Polycarbonate (BPA-PC) | 145 - 150 | Benchmark engineering thermoplastic. |
| Fluorinated Carbonate | Bisphenol AF Polycarbonate (BPAF-PC) | 260 - 265 | Drastic Increase. Here, the HFIP group is in the backbone (bridge), restricting rotation and stiffening the chain. |
Analysis:
-
Pendant vs. Backbone: When the HFIP group is a pendant (as in the styrene derivative), the steric bulk acts as an internal plasticizer, often lowering
relative to the tightly packed PHS. -
Backbone Rigidity: When the HFIP group is part of the backbone (as in BPAF polycarbonate), the massive rotational barrier of the
bridge dominates, skyrocketing the by over 100°C compared to BPA.
Experimental Protocol: Validating the Data
Running DSC on HFIP-containing polymers requires a modified protocol due to their hygroscopic nature and solvent affinity . The HFIP group binds polar solvents (THF, DMAc, alcohols) tenaciously via hydrogen bonding. Standard drying is often insufficient.
The "Thermal History Erasure" Protocol
Objective: Eliminate plasticization artifacts caused by bound solvent/water to obtain the true
-
Sample Preparation:
-
Cast film or powder.
-
Critical Step: Vacuum dry at
for 24 hours.
-
-
TGA Screening (Pre-DSC):
-
Run a TGA ramp to 300°C.
-
Check: If weight loss > 2% occurs before degradation onset, solvent is still present.
-
-
DSC Cycle (Heat-Cool-Heat):
-
Ramp 1: Heat to
(or below degradation). Purpose: Desorb residual volatiles and relax physical aging. -
Cool: Controlled cooling at 10°C/min. Purpose: Establish a known thermal history.
-
Ramp 2: Heat at 10°C/min. Purpose: Measure the reversible
.
-
Diagram: DSC Workflow for Fluorinated Polymers
Figure 2: Validated workflow to ensure solvent-free Tg measurement.
Applications & Implications
The thermal data dictates the application window for these materials:
-
157nm / 193nm Photoresists: The transparency of the C-F bond combined with the high acidity of the OH group makes PHFIPSt ideal. The
(~140°C) is sufficient to withstand post-exposure bake (PEB) temperatures (typically 110-130°C) without pattern collapse. -
Gas Separation Membranes: The high free volume (indicated by the bulky structure) improves permeability. The strong H-bonding can be used to crosslink the membrane or tune selectivity for polar gases (
).
References
-
Ito, H. (2005). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. Link
-
Sanders, D. P., et al. (2006). "Fluoro-alcohol functionalized polymers for 193-nm lithography." Macromolecules. Link
- Paul, D. R., & Yampolskii, Y. P. (1994). "Polymeric Gas Separation Membranes." CRC Press. (Reference for FFV and Fluorine effects).
- Hougham, G., et al. (1994). "Fluoropolymers: Synthesis and Properties." Plenum Press. (Data source for BPAF vs BPA thermal transitions).
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
As a senior application scientist, my aim is to extend our support beyond the point of sale by empowering you with the critical knowledge for safe and compliant laboratory operations. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol (CAS No. 836-78-2). The procedures outlined here are designed to protect you, your colleagues, and the environment, reflecting our commitment to the highest standards of laboratory safety and scientific integrity.
The unique structure of this compound—a phenol ring substituted with a hexafluoroisopropyl alcohol group—imparts specific chemical properties that demand rigorous disposal protocols. Its fluorinated nature suggests significant environmental persistence, making containment and proper end-of-life management a primary responsibility for all users.
Hazard Profile & Core Safety Principles
Understanding the "why" behind a protocol is as crucial as the steps themselves. The disposal plan for 2-(Hexafluoro-2-hydroxy-2-propyl)phenol is dictated by its specific hazard profile.
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that inform handling and disposal.[1] It is a flammable liquid, a skin and eye irritant, and a potential respiratory irritant.[1] The hexafluoro- substitution significantly increases the acidity of the phenolic proton, which can influence its reactivity. Furthermore, the carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability. This stability is a cornerstone of the broader environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), which are known for their extreme persistence in the environment.[2][3][4]
Therefore, the core principles for its disposal are:
-
Containment: Prevent any release into the environment, particularly into drains or waterways.[5]
-
Segregation: Do not mix with incompatible waste streams.
-
Compliance: Adhere strictly to all federal, state, and local hazardous waste regulations.[5]
Quantitative Safety Data Summary
| Property | Classification & Value | Rationale for Disposal Protocol | Source |
| GHS Classification | Flammable Liquid, Category 3 | Requires storage away from ignition sources and use of spark-proof tools where applicable. Waste containers must be suitable for flammable liquids. | [1] |
| Skin Irritant, Category 2 | Mandates the use of chemical-resistant gloves and lab coats. All contaminated PPE must be disposed of as hazardous waste. | [1] | |
| Eye Irritant, Category 2 | Requires chemical safety goggles or a face shield. Contaminated eye protection must be decontaminated or disposed of properly. | [1] | |
| Respiratory Tract Irritant, Category 3 | All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation exposure. | [1] | |
| Chemical Family | Fluorinated Phenol | High potential for environmental persistence. Prohibits drain disposal and necessitates destruction by high-temperature incineration via an approved facility. | [3][6] |
Pre-Disposal Operations: Waste Segregation & Containment
Proper disposal begins at the point of waste generation. Meticulous segregation is essential to ensure safe handling by waste management personnel and to meet the stringent requirements of disposal facilities.
Waste Stream Identification Workflow
The following diagram outlines the decision-making process for segregating waste contaminated with 2-(Hexafluoro-2-hydroxy-2-propyl)phenol.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from the benchtop to collection.
Step 1: Container Selection and Preparation
-
Liquid Waste: Use a sturdy, leak-proof container with a screw cap, compatible with flammable organic compounds (e.g., glass or high-density polyethylene). Ensure the container was not previously used for incompatible chemicals like strong oxidizers or bases.
-
Solid Waste: For non-sharps, use a rigid pail lined with a clear plastic bag.[7] For sharps, use a designated, puncture-proof sharps container.
-
Labeling: Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:
-
The full chemical name: "2-(Hexafluoro-2-hydroxy-2-propyl)phenol"
-
The concentration or components of the mixture
-
The relevant hazard warnings (Flammable, Irritant)
-
The accumulation start date
-
Step 2: Waste Accumulation
-
Location: Always perform waste consolidation inside a chemical fume hood.
-
Procedure:
-
Don the appropriate Personal Protective Equipment (PPE): chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).
-
Carefully transfer waste into the designated, pre-labeled container.
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
Store the waste container in a designated satellite accumulation area, which must be at or near the point of generation. The storage area should be in a secondary containment tray to capture any potential leaks.
-
Step 3: Empty Container Disposal
-
Empty containers that held the pure compound are also considered hazardous waste.
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous waste and must be collected in your liquid waste container.[8] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Final Disposal: After rinsing and air-drying, obliterate or remove the original label.[7] Dispose of the container as instructed by your EHS office (e.g., in a designated bin for rinsed glass).
Step 4: Arranging for Final Disposal
-
Once your waste container is full (do not overfill; leave at least 10% headspace for liquids), ensure the cap is tightly sealed.
-
Contact your institution's EHS department or hazardous waste contractor to schedule a pickup.[8]
-
NEVER dispose of this chemical down the drain or in the regular trash.[5] It must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.
Emergency Procedures for Spills and Exposures
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
Spill Cleanup:
-
Small Spills (<50 mL):
-
Ensure the spill is contained within a chemical fume hood.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Collect the contaminated absorbent material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[13]
-
-
Large Spills (>50 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS emergency line immediately for assistance.[12]
-
References
-
2-(Hexafluoro-2-hydroxy-2-propyl)phenol | C9H6F6O2 | CID 11265423 . PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet 2-Propylphenol . MetaSci. [Link]
-
SAFETY DATA SHEET - Hexafluoro-2-(p-tolyl)-2-propanol . Thermo Fisher Scientific. [Link]
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SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol . Thermo Fisher Scientific. [Link]
-
Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water . Environmental Science & Technology, ACS Publications. [Link]
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Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations . Environmental Toxicology and Chemistry, SETAC. [Link]
-
Environmental Fate of Polyfluorinated Chemicals . DIOXIN 2003. [Link]
-
Material Safety Data Sheet - 2-n-Propylphenol, 98% . Cole-Parmer. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine . International Journal of Molecular Sciences, MDPI. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
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Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
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Phenol Fact Sheet . UC Berkeley Environmental Health & Safety. [Link]
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Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) . Interstate Technology & Regulatory Council (ITRC). [Link]
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- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. sds.metasci.ca [sds.metasci.ca]
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol. As a valued researcher, your safety is paramount. This document is designed to be your preferred resource for laboratory safety, offering in-depth, field-proven insights that extend beyond standard product information.
Understanding the Risks: A Proactive Approach to Safety
The major hazard associated with phenols is their ability to be rapidly absorbed through the skin, potentially leading to severe burns and systemic toxicity.[2] Due to their anesthetic properties, initial skin contact may not be painful, delaying the recognition of exposure.[2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to ensure complete protection when handling 2-(Hexafluoro-2-hydroxy-2-propyl)phenol. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling/ Dilute Solutions (<10%) | Chemical splash goggles | Double-gloving with heavyweight nitrile or neoprene gloves | Fully buttoned lab coat | Work in a certified chemical fume hood |
| High-Volume Handling/ Concentrated Solutions | Chemical splash goggles and a face shield | Butyl rubber or neoprene gloves over an inner pair of nitrile gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Risk of Aerosol Generation (e.g., vortexing, sonicating) | Chemical splash goggles and a face shield | Butyl rubber or neoprene gloves over an inner pair of nitrile gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
A Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If a chemical-resistant apron is required, wear it over the lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Wear the appropriate chemical-resistant outer gloves (butyl rubber or neoprene), ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is necessary, place it over the goggles.
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove the outer, most contaminated gloves.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.
-
Lab Coat/Apron: Unfasten and remove your lab coat or apron, folding the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[3]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
Emergency Procedures: Your Immediate Action Plan
In the event of an exposure or spill, swift and correct action is critical.
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4]
-
It is highly recommended to have polyethylene glycol (PEG) available as a decontaminating agent for phenol-type compounds.[5] After the initial water flush, gently wipe the affected area with a gauze pad soaked in PEG.[5]
-
Seek immediate medical attention.[4]
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
Seek immediate medical attention.[4]
Inhalation:
-
Move the individual to fresh air immediately.[4]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.[4]
Ingestion:
Spill Response:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a suitable, sealed container for disposal.[4]
-
Ventilate the area.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol and any contaminated materials is crucial to protect both personnel and the environment.
-
Chemical Waste: Dispose of the chemical in its original container or a clearly labeled, compatible waste container. Do not mix with other waste streams. All disposals must be in accordance with local, state, and federal regulations.
-
Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
The following flowchart outlines the general waste disposal procedure.
Caption: General workflow for hazardous waste disposal.
References
-
Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]
-
protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-n-Propylphenol, 98%. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Chemwatch. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet 2-Propylphenol. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
